Product packaging for 2,3-Diethylaniline(Cat. No.:CAS No. 170099-08-8)

2,3-Diethylaniline

Cat. No.: B2634724
CAS No.: 170099-08-8
M. Wt: 149.237
InChI Key: NBKTWPJEIBKCIB-UHFFFAOYSA-N
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Description

2,3-Diethylaniline is an organic compound featuring an amine functional group attached to a benzene ring that is substituted with ethyl groups at the 2 and 3 positions. This structure classifies it as a derivative of aniline and places it within a family of chemicals known to be valuable building blocks in advanced organic synthesis. As a substituted aniline, it serves as a key precursor in the development of more complex molecules. Its properties make it a compound of interest for specialized research applications. In a research context, this chemical is primarily valued as an intermediate. It can be used in the synthesis of agrochemicals, pharmaceuticals, and dyes. Furthermore, diethylaniline derivatives are of significant interest in the field of material science, particularly in the development of non-linear optical (NLO) materials . In such D-π-A push-pull chromophores, the diethylaniline group often acts as an electron donor component, and its structural modification can influence the overall charge transfer, optical properties, and hyperpolarizability of the resulting material . Disclaimer for Research Use : This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling. The information presented is based on the general properties of similar chemical compounds. The specific applications and research value of this compound are inferred from the broader chemical class, and you should conduct further research for confirmation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B2634724 2,3-Diethylaniline CAS No. 170099-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKTWPJEIBKCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Diethylaniline: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,3-diethylaniline, focusing on its structure, physicochemical properties, and synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document combines verified information with theoretically predicted data and proposed experimental protocols based on established chemical principles and data from analogous compounds. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed methodologies for a proposed synthesis and subsequent characterization are provided to guide laboratory work. Visual diagrams generated using Graphviz are included to illustrate the proposed synthetic pathway.

Chemical Structure and Identification

This compound is an aromatic organic compound belonging to the substituted aniline family. The structure consists of a benzene ring substituted with an amino group (-NH₂) at position 1, and two ethyl groups (-CH₂CH₃) at positions 2 and 3.

Chemical Structure:

this compound Structure

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 170099-08-8[1]
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1]
Canonical SMILES CCC1=C(C(=CC=C1)N)CC
InChI Key NBKTWPJEIBKCIB-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyThis compound (Computed)2,3-Dimethylaniline (Experimental)
Melting Point Not Available2.5 °C[2]
Boiling Point Not Available221-222 °C[2]
Density Not Available0.993 g/mL at 25 °C[2]
pKa Not Available4.70 (of conjugate acid)
LogP 2.8[1]2.25
Water Solubility Not Available30 g/L at 20 °C

Spectroscopic Data (Predicted and Comparative)

As with the physicochemical properties, experimental spectroscopic data for this compound is scarce. This section provides predicted spectral characteristics and experimental data for isomeric and analogous compounds to aid in characterization.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.9-7.1m1HAr-H
~6.6-6.8m2HAr-H
~3.6 (broad s)s2H-NH₂
~2.6q2H-CH₂CH₃
~2.4q2H-CH₂CH₃
~1.2t3H-CH₂CH₃
~1.1t3H-CH₂CH₃

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~144C-NH₂
~137C-Et
~130C-Et
~127Ar-CH
~125Ar-CH
~118Ar-CH
~24-CH₂CH₃
~22-CH₂CH₃
~14-CH₂CH₃
~13-CH₂CH₃

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for the N-H stretching of the primary amine group in the range of 3300-3500 cm⁻¹ (typically two bands). Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching from the ethyl groups will be observed between 2850-2970 cm⁻¹. C=C stretching vibrations of the aromatic ring will be present in the 1450-1600 cm⁻¹ region. For comparison, the experimental IR peaks for N,N-diethylaniline are 2971.3, 2928.9, 2892.3, 2871.1, 1598.6, 1508.0, 1398.1, 1376.9, 1355.7, 1267.0, 1201.5, 746.5, and 694.4 cm⁻¹.[3]

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at m/z = 149. A significant fragment would likely be the loss of a methyl group (M-15) at m/z = 134, and the loss of an ethyl group (M-29) at m/z = 120.

Proposed Synthesis

Proposed Synthesis Pathway:

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 1,2-Diethylbenzene 1,2-Diethylbenzene 3,4-Diethylnitrobenzene 3,4-Diethylnitrobenzene 1,2-Diethylbenzene->3,4-Diethylnitrobenzene Nitrating_Mixture HNO₃ / H₂SO₄ This compound This compound 3,4-Diethylnitrobenzene->this compound Reducing_Agent Fe / HCl or H₂ / Pd-C

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Nitration of 1,2-Diethylbenzene to form 3,4-Diethylnitrobenzene

  • Materials: 1,2-Diethylbenzene, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid in an ice bath.

    • Slowly add 1,2-diethylbenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of 1,2-diethylbenzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture over crushed ice and extract the product with diethyl ether.

    • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 3,4-diethylnitrobenzene.

    • Purify the product by vacuum distillation.

Step 2: Reduction of 3,4-Diethylnitrobenzene to this compound

  • Materials: 3,4-Diethylnitrobenzene, iron powder (Fe), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide solution, diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a mixture of 3,4-diethylnitrobenzene, ethanol, and water.

    • Heat the mixture to reflux and add iron powder in small portions.

    • Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

    • Continue refluxing for 2-3 hours after the addition is complete. Monitor the reaction by thin-layer chromatography (TLC).

    • Cool the reaction mixture and make it basic by adding a concentrated sodium hydroxide solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation.

Reactivity and Potential Applications

Substituted anilines like this compound are versatile intermediates in organic synthesis. The amino group can undergo various reactions such as diazotization, acylation, and alkylation. The aromatic ring is activated towards electrophilic substitution, with the amino group directing incoming electrophiles primarily to the ortho and para positions (relative to the amino group).

Potential Applications:

  • Pharmaceutical Synthesis: Aniline derivatives are crucial building blocks for a wide range of pharmaceuticals. The specific substitution pattern of this compound could be explored for the development of new drug candidates.

  • Agrochemicals: Many herbicides and pesticides are derived from substituted anilines.

  • Dye and Pigment Industry: Aromatic amines are key precursors in the synthesis of azo dyes and other colorants.[2]

  • Polymer Chemistry: It can be used as a monomer or a curing agent in the production of polymers and resins.[2]

Safety and Handling

The safety data for this compound is not extensively documented. However, based on the known hazards of similar anilines, it should be handled with caution. It is predicted to be toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and potential damage to organs through prolonged or repeated exposure.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a substituted aniline with potential applications in various fields of chemical synthesis. While direct experimental data on its properties and synthesis are limited, this guide provides a comprehensive overview based on available information, computed data, and established chemical principles. The proposed synthetic protocol offers a viable route for its preparation in a laboratory setting. Further research is warranted to experimentally determine its physicochemical and spectroscopic properties and to explore its full potential in synthetic chemistry and drug development.

References

2,3-Diethylaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 2,3-diethylaniline, including its chemical identity, molecular properties, and known applications. While this guide aims to be a comprehensive resource, it is important to note that publicly available scientific literature specifically detailing experimental protocols and biological signaling pathways for this compound is limited. Much of the available data pertains to its isomers, such as 2,6-diethylaniline and N,N-diethylaniline. This guide summarizes the available information and highlights areas where further research is needed.

Chemical Identity and Molecular Properties

This compound is an aromatic amine with two ethyl substituents on the benzene ring at positions 2 and 3.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 170099-08-8[1]
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1]
IUPAC Name This compound[1]

Synthesis and Reactivity

The reactivity of this compound is expected to be characteristic of an aromatic amine. The amino group imparts nucleophilic character to the aromatic ring, making it susceptible to electrophilic substitution reactions. The ethyl groups may exert steric and electronic effects on the reactivity and regioselectivity of these reactions.

Potential Applications

Based on information available for diethylaniline isomers and related compounds, this compound is likely used as an intermediate in the synthesis of various organic compounds.[4] These may include:

  • Dyes and Pigments: Anilines are foundational precursors in the dye industry.

  • Polymers: Used in the production of various polymers.

  • Pharmaceuticals: Serves as a building block for more complex drug molecules.

  • Agricultural Chemicals: Utilized in the synthesis of some pesticides and herbicides.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. Research on other aniline derivatives suggests potential for various biological effects, but these cannot be directly extrapolated to the 2,3-isomer without experimental validation.

To illustrate a hypothetical workflow for investigating the biological activity of a compound like this compound, the following diagram is provided. This is a generalized workflow and does not represent any known specific pathway for this compound.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_drug_dev Drug Development compound This compound cell_lines Cell Line Screening (e.g., Cancer, Neuronal) compound->cell_lines Treatment target_id Target Identification (e.g., Proteomics, Genomics) cell_lines->target_id Identifies Bio-activity pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis Data Input animal_model Animal Model (e.g., Mouse, Rat) pathway_analysis->animal_model Hypothesis Testing pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd toxicology Toxicology Assessment animal_model->toxicology efficacy Efficacy Studies pk_pd->efficacy lead_opt Lead Optimization efficacy->lead_opt clinical_trials Clinical Trials lead_opt->clinical_trials

Figure 1. A generalized workflow for the investigation of the biological activity of a novel chemical entity.

Analytical Methods

Specific analytical methods for the quantitative or qualitative determination of this compound are not well-documented. However, methods used for its isomers can be adapted. For instance, the analysis of 2,6-diethylaniline can be performed using Gas Chromatography-Mass Spectrometry (GC-MS), with sample collection on a silica gel tube.[5] Spectroscopic techniques such as Infrared (IR) spectroscopy could also be employed for characterization, with expected peaks corresponding to N-H and C-H stretching vibrations.[6]

Conclusion and Future Directions

This compound is a chemical compound with a defined identity and molecular weight. While its applications are likely in the realm of chemical synthesis, a significant gap exists in the scientific literature regarding its specific experimental protocols, reactivity, and biological effects. For researchers and drug development professionals, this presents an opportunity for novel investigation into the properties and potential applications of this compound. Future research should focus on developing and publishing detailed synthetic routes, characterizing its reactivity, and conducting comprehensive studies to elucidate any biological activity and associated signaling pathways.

References

An In-depth Technical Guide to the Synthesis of 2,3-Diethylaniline: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,3-diethylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis primarily proceeds through a two-step process: the nitration of 1,2-diethylbenzene to form 1,2-diethyl-3-nitrobenzene, followed by the reduction of the nitro group to yield the target aniline. This document details the experimental protocols for these key steps, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Pathway Overview

The most direct and industrially scalable synthesis of this compound involves two primary transformations:

  • Nitration: Electrophilic aromatic substitution on 1,2-diethylbenzene introduces a nitro group at the 3-position.

  • Reduction: The resulting 1,2-diethyl-3-nitrobenzene is then reduced to the corresponding amine, this compound.

Synthesis_Pathway 1,2-Diethylbenzene 1,2-Diethylbenzene 1,2-Diethyl-3-nitrobenzene 1,2-Diethyl-3-nitrobenzene 1,2-Diethylbenzene->1,2-Diethyl-3-nitrobenzene Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->1,2-Diethyl-3-nitrobenzene This compound This compound 1,2-Diethyl-3-nitrobenzene->this compound Reduction Reducing Agent (e.g., Sn/HCl or H2/Catalyst) Reducing Agent (e.g., Sn/HCl or H2/Catalyst) Reducing Agent (e.g., Sn/HCl or H2/Catalyst)->this compound

Caption: General synthetic scheme for this compound.

Data Presentation: A Comparative Summary of Reaction Conditions

The following table summarizes the key quantitative parameters for the two main synthetic steps. These values represent typical ranges found in the literature and may be optimized for specific laboratory or industrial scales.

Parameter Step 1: Nitration of 1,2-Diethylbenzene Step 2: Reduction of 1,2-Diethyl-3-nitrobenzene
Starting Material 1,2-Diethylbenzene1,2-Diethyl-3-nitrobenzene
Reagents Concentrated Nitric Acid, Concentrated Sulfuric AcidTin (Sn) metal, Concentrated Hydrochloric Acid (HCl) OR H₂ gas, Palladium on Carbon (Pd/C)
Solvent Typically neat (no solvent)Ethanol (for catalytic hydrogenation)
Temperature 0 - 10 °CReflux (for Sn/HCl) or Room Temperature (for H₂/Pd/C)
Reaction Time 1 - 3 hours2 - 6 hours
Typical Yield 70 - 85%85 - 95%
Purity of Product >95% after workup>98% after distillation

Experimental Protocols

Step 1: Synthesis of 1,2-Diethyl-3-nitrobenzene (Nitration)

This procedure details the electrophilic nitration of 1,2-diethylbenzene. The ethyl groups are ortho, para-directing; however, steric hindrance favors nitration at the less hindered para position to one ethyl group, which is the 3-position of the ring.

Materials:

  • 1,2-Diethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of concentrated sulfuric acid (2.5 eq) is cooled to 0 °C in an ice-salt bath.

  • A pre-cooled mixture of 1,2-diethylbenzene (1.0 eq) and concentrated nitric acid (1.1 eq) is added dropwise to the stirred sulfuric acid over a period of 1-2 hours, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 5-10 °C.

  • The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,2-diethyl-3-nitrobenzene as a yellow oil.

  • Purification can be achieved by vacuum distillation.

Nitration_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification Cool H2SO4 Cool H2SO4 Slow Addition Slow Addition Cool H2SO4->Slow Addition Mix Diethylbenzene_HNO3 Mix Diethylbenzene_HNO3 Mix Diethylbenzene_HNO3->Slow Addition Stirring Stirring Slow Addition->Stirring Quench on Ice Quench on Ice Stirring->Quench on Ice Extraction Extraction Quench on Ice->Extraction Washing Washing Extraction->Washing Drying_Evaporation Drying_Evaporation Washing->Drying_Evaporation Vacuum Distillation Vacuum Distillation Drying_Evaporation->Vacuum Distillation

Caption: Experimental workflow for the nitration of 1,2-diethylbenzene.

Step 2: Synthesis of this compound (Reduction)

This section provides two common methods for the reduction of the nitro group.

Method A: Reduction with Tin and Hydrochloric Acid

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Materials:

  • 1,2-Diethyl-3-nitrobenzene

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (40% w/v)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • A mixture of 1,2-diethyl-3-nitrobenzene (1.0 eq) and granular tin (3.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.

  • Concentrated hydrochloric acid (6.0 eq) is added portion-wise through the condenser. An exothermic reaction will commence. The rate of addition should be controlled to maintain a steady reflux.

  • After the initial vigorous reaction subsides, the mixture is heated at reflux for 3-4 hours until the disappearance of the yellow oil is observed.

  • The reaction mixture is cooled to room temperature and then made strongly alkaline by the slow addition of a 40% sodium hydroxide solution.

  • The resulting mixture is steam distilled, or alternatively, extracted multiple times with diethyl ether.

  • The combined ethereal extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude this compound is purified by vacuum distillation.

Method B: Catalytic Hydrogenation

This method is often preferred for its cleaner reaction profile and easier workup.

Materials:

  • 1,2-Diethyl-3-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • 1,2-Diethyl-3-nitrobenzene (1.0 eq) is dissolved in ethanol in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.

  • The vessel is connected to a hydrogen source and purged several times with hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • The progress of the reaction is monitored by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The ethanol is removed from the filtrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by vacuum distillation.

Reduction_Logic Start Start with 1,2-Diethyl-3-nitrobenzene Method_Choice Choose Reduction Method Start->Method_Choice Sn_HCl Tin/HCl Reduction Method_Choice->Sn_HCl Classic Method Catalytic_Hydrogenation Catalytic Hydrogenation Method_Choice->Catalytic_Hydrogenation Cleaner Method Workup_A Alkaline Workup & Extraction/Distillation Sn_HCl->Workup_A Workup_B Filtration & Evaporation Catalytic_Hydrogenation->Workup_B Final_Product This compound Workup_A->Final_Product Workup_B->Final_Product

Caption: Logical relationship of the reduction methodologies.

Concluding Remarks

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The choice of reduction method will often depend on the available equipment, scale of the reaction, and desired purity of the final product. For large-scale industrial production, catalytic hydrogenation is often favored due to its efficiency and reduced waste generation. The protocols provided in this guide serve as a solid foundation for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

Spectroscopic Characterization of 2,3-Diethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Diethylaniline is an aromatic amine of interest in various fields of chemical research and development. A thorough understanding of its molecular structure and purity is essential for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal for the structural elucidation and characterization of this compound. This technical guide provides a detailed overview of the expected spectroscopic data for this compound and the experimental protocols for their acquisition. While publicly available experimental spectra for this compound are limited, this guide presents predicted data based on the analysis of analogous compounds and fundamental spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of similar molecules, including other diethylaniline isomers and related aromatic amines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.9 - 7.2Triplet1HAromatic H (C5-H)
~6.6 - 6.8Doublet1HAromatic H (C6-H)
~6.5 - 6.7Doublet1HAromatic H (C4-H)
~3.5 - 4.0Broad Singlet2H-NH₂
~2.5 - 2.8Quartet2HAr-CH₂-CH₃ (C2)
~2.3 - 2.6Quartet2HAr-CH₂-CH₃ (C3)
~1.1 - 1.3Triplet3HAr-CH₂-CH₃ (C2)
~1.0 - 1.2Triplet3HAr-CH₂-CH₃ (C3)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~145C1
~138C2
~135C3
~127C5
~118C6
~115C4
~25Ar-CH₂-CH₃ (C2)
~23Ar-CH₂-CH₃ (C3)
~14Ar-CH₂-CH₃ (C2)
~13Ar-CH₂-CH₃ (C3)

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, DoubletN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2970 - 2850StrongAliphatic C-H stretch
1620 - 1580StrongC=C aromatic ring stretch
1520 - 1450MediumC=C aromatic ring stretch
1380 - 1365MediumC-H bend (methyl)
1300 - 1250StrongC-N stretch
850 - 750StrongAromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityAssignment
149High[M]⁺ (Molecular Ion)
134High[M - CH₃]⁺
120Medium[M - C₂H₅]⁺
106Medium[M - C₃H₇]⁺
91Low[C₇H₇]⁺ (Tropylium ion)
77Low[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid aromatic amine like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift window.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: Room temperature (e.g., 298 K).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more scans due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is suitable. Alternatively, coupling with Gas Chromatography (GC-MS) can be used for separation and identification.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, typically Electron Ionization (EI) for this type of compound.

  • Data Acquisition (EI-MS):

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: Typically 200-250 °C.

    • Scan Speed: Dependant on the instrument, but typically 1-2 scans per second.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Detection, Library Search) MS->ProcessMS Structure Determine Structure ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

2,3-Diethylaniline safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethylaniline is an aromatic amine, a class of compounds widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Due to the known hazardous properties of many aromatic amines, it is crucial to handle this compound with appropriate safety precautions. This guide provides a summary of the available safety information, general handling procedures, and representative experimental and logical workflows.

Quantitative Data

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₅NPubChem[1]
Molecular Weight 149.23 g/mol PubChem[1]
XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 149.120449483 DaPubChem[1]
Monoisotopic Mass 149.120449483 DaPubChem[1]
Topological Polar Surface Area 26 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Hazard Identification

Limited hazard information is available specifically for this compound. The following data is based on information from a chemical supplier.

Hazard StatementCodeDescriptionSource
Causes skin irritationH315Sigma-Aldrich
Causes serious eye irritationH319Sigma-Aldrich

Note: Aromatic amines as a class are known to have various toxicological effects, including but not limited to, methemoglobinemia, skin sensitization, and potential carcinogenicity. Given the lack of specific data for this compound, it should be handled as a potentially hazardous substance.

Handling Precautions

The following are general handling precautions for aromatic amines and should be strictly followed when working with this compound.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, consider additional protective clothing such as an apron or coveralls.

  • Hygiene Measures:

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.

    • Remove contaminated clothing promptly and wash it before reuse.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as oxidizing agents and strong acids.

  • Spill and Waste Disposal:

    • In case of a spill, evacuate the area and wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available. The following is a generalized workflow for assessing the skin irritation potential of a chemical, a known hazard of this compound.

G General Workflow for Skin Irritation Assessment cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_conclusion Conclusion A Acquire Test Substance (this compound) B Prepare Test Substance (e.g., dilution in vehicle) A->B C Select Test System (e.g., in vitro reconstructed human epidermis) B->C D Apply Test Substance to Test System C->D E Incubate for Defined Period D->E F Assess Cell Viability (e.g., MTT assay) E->F G Measure Inflammatory Mediators (e.g., cytokine release) E->G H Data Analysis and Interpretation F->H G->H I Classification of Irritation Potential H->I

Caption: General workflow for assessing skin irritation potential.

Mandatory Visualizations

Signaling Pathway (Hypothetical)

As no specific signaling pathways related to the toxicity of this compound have been documented, a hypothetical pathway illustrating a common mechanism of toxicity for aromatic amines (Methemoglobinemia) is presented below.

G Hypothetical Signaling Pathway for Aromatic Amine-Induced Methemoglobinemia cluster_exposure Exposure & Metabolism cluster_cellular Cellular Effects cluster_physiological Physiological Outcome A Aromatic Amine (e.g., this compound) B Metabolic Activation (e.g., by Cytochrome P450) A->B C Formation of Reactive Metabolites B->C D Oxidation of Ferrous Iron (Fe2+) in Hemoglobin C->D E Formation of Methemoglobin (contains Ferric Iron - Fe3+) D->E F Reduced Oxygen-Carrying Capacity of Blood E->F G Tissue Hypoxia F->G H Clinical Symptoms (Cyanosis, etc.) G->H

Caption: Hypothetical pathway of aromatic amine-induced methemoglobinemia.

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a logical workflow for the safe handling of a potentially hazardous chemical like this compound in a laboratory setting.

G Logical Workflow for Safe Handling of Hazardous Chemicals A Planning: - Review available SDS/Safety Info - Conduct Risk Assessment B Preparation: - Ensure Engineering Controls are functional - Gather appropriate PPE A->B F Emergency Preparedness: - Know location of safety equipment - Be familiar with emergency procedures A->F C Handling: - Work in a designated area (fume hood) - Use smallest practical quantity B->C D Storage: - Store in a compatible, labeled container - Segregate from incompatible chemicals C->D E Waste Disposal: - Collect in a labeled, sealed container - Dispose of according to institutional protocols C->E

References

Physical properties of 2,3-Diethylaniline (boiling point, melting point)

Author: BenchChem Technical Support Team. Date: November 2025

Physical Properties of 2,3-Diethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties, specifically the boiling and melting points, of this compound. Extensive searches of publicly available chemical databases and supplier information did not yield specific experimental values for the boiling and melting points of this compound. This suggests that these properties have not been widely determined or published.

However, to provide a useful reference for researchers, this guide includes the physical properties of closely related isomers, 2,6-Diethylaniline and N,N-Diethylaniline. This comparative data can offer an estimation of the expected physical properties of this compound. Additionally, detailed experimental protocols for the determination of boiling and melting points are provided.

Quantitative Data Summary

The following table summarizes the available physical property data for this compound and its isomers.

CompoundCAS NumberMolecular FormulaBoiling Point (°C)Melting Point (°C)
This compound 170099-08-8C₁₀H₁₅NData not availableData not available
2,6-Diethylaniline 579-66-8C₁₀H₁₅N243 °C (lit.)[1][2][3]3-4 °C[1][4]
N,N-Diethylaniline 91-66-7C₁₀H₁₅N217 °C (lit.)[5][6][7]-38 °C (lit.)[6][7]

Experimental Protocols

The following are detailed methodologies for the experimental determination of boiling and melting points, which would be applicable to this compound.

Boiling Point Determination (Micro-reflux method)

This method is suitable for small quantities of a liquid sample and provides an accurate boiling point at a given pressure.

Apparatus:

  • Small test tube

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Clamps and stand

Procedure:

  • Place a small volume (approximately 0.5-1 mL) of the liquid sample (e.g., this compound) into a clean, dry test tube along with a small magnetic stir bar.

  • Clamp the test tube securely in the heating mantle or oil bath.

  • Position a calibrated thermometer so that the bulb is suspended in the vapor phase above the liquid surface, ensuring it does not touch the sides of the test tube. The bottom of the thermometer bulb should be approximately 1 cm above the liquid.

  • Begin gently heating the sample while stirring to ensure even heat distribution.

  • Observe the sample as it begins to boil and a ring of condensing vapor (reflux ring) becomes visible on the walls of the test tube.

  • Adjust the heating so that the reflux ring is stable and maintained just above the thermometer bulb.

  • The temperature at which the vapor temperature remains constant is recorded as the boiling point of the liquid.

  • It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Melting Point Determination (Capillary Method)

This is a standard and accurate method for determining the melting point of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Ensure the sample of the organic compound (e.g., solidified this compound) is pure and dry. If necessary, purify the compound by recrystallization.

  • Grind a small amount of the solid sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently on a hard surface.

  • Place the capillary tube into the sample holder of the melting point apparatus.

  • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

  • For a pure substance, the melting range should be narrow (typically within 1-2 °C).

Logical Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a new or uncharacterized chemical compound like this compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., GC-MS, NMR) Purification->Purity_Analysis Boiling_Point Boiling Point Determination (Micro-reflux) Purity_Analysis->Boiling_Point For Liquids Melting_Point Melting Point Determination (Capillary Method) Purity_Analysis->Melting_Point For Solids Data_Recording Record Temperature and Pressure Boiling_Point->Data_Recording Melting_Point->Data_Recording Comparison Compare with Literature/Isomers Data_Recording->Comparison Reporting Report Findings Comparison->Reporting

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Solubility of 2,3-Diethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2,3-diethylaniline in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility, drawing comparisons with structurally similar molecules, and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound and its Solubility

This compound is an aromatic amine with a molecular formula of C₁₀H₁₅N. Its structure, featuring a benzene ring substituted with an amino group and two ethyl groups, dictates its solubility behavior. The presence of the nonpolar benzene ring and ethyl groups suggests good solubility in nonpolar organic solvents. Conversely, the polar amino group allows for hydrogen bonding, which may impart some solubility in more polar organic solvents. Generally, amines are soluble in organic solvents like alcohols, ethers, and benzene.

Understanding the solubility of this compound is crucial in various applications, including chemical synthesis, formulation development in the pharmaceutical industry, and in the production of dyes and polymers.

Expected Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in a range of organic solvents can be predicted.

  • Nonpolar Solvents (e.g., Toluene, Benzene, Hexane): High solubility is expected due to the nonpolar nature of the bulk of the this compound molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good to moderate solubility is anticipated. While these solvents are polar, they cannot donate hydrogen bonds, but they can act as hydrogen bond acceptors for the amino group of this compound.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability of these solvents to both donate and accept hydrogen bonds, interacting favorably with the amino group.

For comparison, related compounds such as 2,3-dimethylaniline are known to be soluble in alcohol and ether. N,N-diethylaniline is described as slightly soluble in alcohol, chloroform, and diethyl ether. Aniline itself is readily miscible with most organic solvents. These qualitative observations for similar structures support the expected solubility profile of this compound.

Quantitative Solubility Data

SolventMolar Mass ( g/mol )Density (g/mL at 20°C)Polarity IndexPredicted Solubility (at 25°C)Experimental Solubility ( g/100 mL)
Nonpolar Solvents
Hexane86.180.6550.1HighUser-determined
Toluene92.140.8672.4HighUser-determined
Benzene78.110.8772.7HighUser-determined
Diethyl Ether74.120.7132.8HighUser-determined
Polar Aprotic Solvents
Chloroform119.381.4894.1HighUser-determined
Ethyl Acetate88.110.9024.4GoodUser-determined
Acetone58.080.7915.1GoodUser-determined
Polar Protic Solvents
Ethanol46.070.7894.3Very SolubleUser-determined
Methanol32.040.7925.1Very SolubleUser-determined

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established experimental methods are recommended.

This is a straightforward and widely used method for determining the solubility of a solid or liquid solute in a solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

  • Sample Collection:

    • Allow the mixture to stand undisturbed at the constant temperature to let the excess solute settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter.

  • Solvent Evaporation:

    • Transfer the collected aliquot of the saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used.

  • Mass Determination:

    • Once the solvent is completely removed, weigh the dish or vial containing the this compound residue.

    • The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

  • Calculation:

    • Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

This method is suitable for compounds that absorb ultraviolet or visible light and offers high sensitivity.

Materials:

  • This compound

  • Selected organic solvent (must be transparent in the UV-Vis range of interest)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute, known concentration solution of this compound in the chosen solvent.

    • Scan the solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the solvent with accurately known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Section 4.1, step 1).

  • Sample Analysis:

    • Withdraw a small, precise volume of the clear supernatant from the saturated solution.

    • Dilute this aliquot quantitatively with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility.

Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of an organic compound.

Solubility_Workflow start Start: Select Solute and Solvent prepare_saturated Prepare Saturated Solution (Excess solute in solvent, equilibrate with agitation) start->prepare_saturated separation Separate Saturated Solution (Centrifugation or Filtration) prepare_saturated->separation method_choice Choose Determination Method separation->method_choice gravimetric Gravimetric Method method_choice->gravimetric Gravimetric spectroscopic Spectroscopic Method method_choice->spectroscopic Spectroscopic evaporate Evaporate Solvent gravimetric->evaporate prepare_standards Prepare Standard Solutions & Create Calibration Curve spectroscopic->prepare_standards dilute_sample Dilute Saturated Solution spectroscopic->dilute_sample weigh_residue Weigh Residue evaporate->weigh_residue calculate_solubility Calculate Solubility weigh_residue->calculate_solubility measure_absorbance Measure Absorbance prepare_standards->measure_absorbance dilute_sample->measure_absorbance measure_absorbance->calculate_solubility end End: Report Solubility Data calculate_solubility->end

Caption: General workflow for experimental solubility determination.

Disclaimer: The information provided in this guide is intended for research and development purposes. It is crucial to handle this compound and all organic solvents with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. Always refer to the Safety Data Sheet (SDS) for each chemical before use.

A Researcher's Guide to the Commercial Sourcing of 2,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the commercial availability, procurement, and key physicochemical properties of 2,3-Diethylaniline (CAS No. 170099-08-8), a specialty aromatic amine. This document is intended for researchers, chemists, and procurement specialists in the fields of pharmaceutical development, materials science, and chemical synthesis who require a concise overview of the sourcing landscape for this specific isomer.

Executive Summary

This compound is a substituted aniline that serves as a potential intermediate in the synthesis of specialized organic molecules, including dyes, pigments, and pharmacologically active compounds.[1] Unlike its more common isomer, 2,6-Diethylaniline, the 2,3-substituted variant is not widely manufactured and is primarily available in limited quantities for research and development purposes. Procurement typically involves specialist chemical suppliers, with options for custom synthesis for larger quantities. This guide provides a summary of known suppliers and a general workflow for its acquisition.

Physicochemical Properties

A summary of key physical and chemical data for this compound is presented below. This information is aggregated from public chemical databases.

PropertyValue
CAS Number 170099-08-8
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
IUPAC Name This compound
Synonyms Benzenamine, 2,3-diethyl-

Data sourced from public chemical databases.

Commercial Availability and Suppliers

This compound is not a bulk chemical and its availability is restricted to a select number of fine chemical suppliers who often specialize in research chemicals. The compound is typically made to order or stocked in very small quantities, which is reflected in its pricing.

The following table summarizes known suppliers. Please note that availability and pricing are subject to change and direct inquiry with the supplier is recommended.

SupplierPurityAvailable QuantitiesNotes
MySkinRecipes [1]97%25 mg, 100 mg, 1 gListed with a 10-20 day lead time.[1]
Ambeed 97%100 mgPricing available on the product page.
BLD Pharmatech (via Sigma-Aldrich) --Listed as a product; inquiry needed for details.
1PlusChem --Product listed, requires inquiry for details.

This list is not exhaustive and is based on publicly available information. Researchers may also consider custom synthesis services for larger quantities or specific purity requirements.

Experimental Protocols and Data

Quality control and analytical data, such as certificates of analysis (CoA) detailing purity (e.g., by GC or HPLC) and identity (e.g., by NMR or MS), should be requested directly from the supplier upon purchase.

Procurement Workflow

Acquiring a specialty chemical like this compound involves a multi-step process. The logical workflow diagram below illustrates the typical procurement pathway for a research organization.

G cluster_0 Phase 1: Identification & Vetting cluster_1 Phase 2: Quotation & Selection cluster_2 Phase 3: Acquisition & Verification A Identify Need for This compound (CAS 170099-08-8) B Search Chemical Databases (e.g., PubChem, SciFinder) A->B C Identify Potential Suppliers (Stock vs. Custom Synthesis) B->C D Vet Suppliers for Quality & Reliability C->D E Request Quotes for Required Quantity & Purity D->E F Request Technical Documents (CoA, SDS) E->F G Compare Lead Time, Price, and Quality F->G H Select Supplier & Initiate Purchase Order G->H I Receive Shipment with Accompanying Documents H->I J Log Chemical in Inventory & Store Appropriately I->J K Perform In-House QC (if necessary) J->K L Release for Research Use K->L

Figure 1. A generalized workflow for the procurement of specialty research chemicals like this compound.

Conclusion

The commercial availability of this compound is limited, positioning it as a specialty chemical for research and development rather than large-scale manufacturing. Researchers and drug development professionals should anticipate longer lead times and higher costs compared to more common isomers. The procurement process requires careful supplier vetting and direct communication to ensure material specifications and timelines meet research requirements. For needs beyond gram-scale, engaging with companies that offer custom chemical synthesis services is the most viable path forward.

References

In-depth Technical Guide: Synthesis and Reactions of 2,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 2,3-diethylaniline. Due to the limited availability of specific experimental data for this particular isomer, this document leverages established synthetic methodologies and predictable reactivity patterns based on analogous substituted anilines. All quantitative data for analogous reactions are summarized in structured tables, and detailed experimental protocols are provided as representative examples.

Introduction

This compound is an aromatic amine characterized by an aniline core substituted with two ethyl groups at the 2 and 3 positions. As a substituted aniline, it is a valuable intermediate in organic synthesis, potentially serving as a precursor for pharmaceuticals, agrochemicals, and dyes. The presence of the ethyl groups at the ortho and meta positions introduces steric hindrance and electronic effects that influence its reactivity in comparison to unsubstituted aniline.

Physical and Chemical Properties (Predicted)

PropertyValue
Molecular Formula C10H15N
Molecular Weight 149.24 g/mol
Boiling Point Not available
Melting Point Not available
Density Not available

Synthesis of this compound

The most plausible and commonly employed route for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compound. Therefore, a two-step synthesis starting from the commercially available 1,2-diethylbenzene is proposed.

Step 1: Nitration of 1,2-Diethylbenzene to 2,3-Diethylnitrobenzene

The first step involves the electrophilic nitration of 1,2-diethylbenzene. The directing effects of the two ethyl groups (ortho, para-directing) will lead to a mixture of isomers. The desired 2,3-diethylnitrobenzene is formed by nitration at the position between the two ethyl groups.

Reaction Workflow:

cluster_reaction Nitration 1,2-Diethylbenzene 1,2-Diethylbenzene Reaction 1,2-Diethylbenzene->Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction 2,3-Diethylnitrobenzene 2,3-Diethylnitrobenzene Isomeric Products Isomeric Products Reaction->2,3-Diethylnitrobenzene Reaction->Isomeric Products cluster_reaction Reduction 2,3-Diethylnitrobenzene 2,3-Diethylnitrobenzene Reaction 2,3-Diethylnitrobenzene->Reaction H2, Catalyst (e.g., Pd/C) H2, Catalyst (e.g., Pd/C) H2, Catalyst (e.g., Pd/C)->Reaction This compound This compound Reaction->this compound This compound This compound NH2 (o,p-directing, activating) NH2 (o,p-directing, activating) This compound->NH2 (o,p-directing, activating) C2H5 at C2 (o,p-directing, activating) C2H5 at C2 (o,p-directing, activating) This compound->C2H5 at C2 (o,p-directing, activating) C2H5 at C3 (o,p-directing, activating) C2H5 at C3 (o,p-directing, activating) This compound->C2H5 at C3 (o,p-directing, activating) Favored Positions for E+ Favored Positions for E+ NH2 (o,p-directing, activating)->Favored Positions for E+ C2H5 at C2 (o,p-directing, activating)->Favored Positions for E+ C2H5 at C3 (o,p-directing, activating)->Favored Positions for E+ cluster_reaction Diazotization This compound This compound Reaction This compound->Reaction NaNO2, HCl (0-5 °C) NaNO2, HCl (0-5 °C) NaNO2, HCl (0-5 °C)->Reaction 2,3-Diethylbenzenediazonium Chloride 2,3-Diethylbenzenediazonium Chloride Reaction->2,3-Diethylbenzenediazonium Chloride cluster_reaction N-Acylation This compound This compound Reaction This compound->Reaction Acylating Agent (e.g., Acetyl Chloride) Acylating Agent (e.g., Acetyl Chloride) Acylating Agent (e.g., Acetyl Chloride)->Reaction N-(2,3-diethylphenyl)acetamide N-(2,3-diethylphenyl)acetamide Reaction->N-(2,3-diethylphenyl)acetamide

Methodological & Application

Application Notes and Protocols: 2,3-Diethylaniline as an Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethylaniline is an aromatic amine that serves as a valuable intermediate in the synthesis of various organic compounds, including azo dyes.[1] Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants.[2] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as an aniline or a phenol derivative.[3] this compound can function as such a coupling agent, contributing to the final chromophoric system and influencing the color and properties of the resulting dye.

These application notes provide a generalized protocol for the synthesis of an azo dye using this compound as a coupling component, based on established methods for similar aniline derivatives. It is important to note that optimization of the reaction conditions may be necessary to achieve desired yields and purity.

General Reaction Scheme

The synthesis of an azo dye using this compound involves the electrophilic substitution of a diazonium salt onto the activated aromatic ring of this compound. The general reaction is depicted below:

Step 1: Diazotization of a Primary Aromatic Amine

Ar-NH₂ + 2HX + NaNO₂ → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O

Where Ar-NH₂ is a primary aromatic amine, and HX is a strong acid (e.g., HCl).

Step 2: Azo Coupling with this compound

[Ar-N≡N]⁺X⁻ + C₆H₃(CH₂CH₃)₂NH₂ → Ar-N=N-C₆H₂(CH₂CH₃)₂NH₂ + HX

The coupling typically occurs at the para position to the amino group of the this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of an azo dye using this compound. These protocols are based on standard procedures for azo coupling reactions and may require optimization for specific substrates.

Protocol 1: Diazotization of Aniline

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition.

  • Continue stirring for an additional 15-30 minutes after the addition is complete. The resulting solution contains the benzenediazonium chloride salt.

Protocol 2: Azo Coupling with this compound

Materials:

  • This compound

  • Ethanol or Acetic Acid

  • Sodium Acetate (optional, as a buffer)

  • The freshly prepared diazonium salt solution from Protocol 1

  • Ice

Procedure:

  • In a separate beaker, dissolve one molar equivalent of this compound in ethanol or glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the this compound solution with vigorous stirring.

  • If necessary, add a solution of sodium acetate to maintain a slightly acidic to neutral pH, which can facilitate the coupling reaction.

  • A colored precipitate of the azo dye should form. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Isolate the crude dye by vacuum filtration and wash it with cold water to remove any unreacted salts.

  • The crude dye can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

Data Presentation

ParameterExpected Value/TechniquePurpose
Yield %To determine the efficiency of the reaction.
Melting Point °CTo assess the purity of the synthesized dye.
UV-Visible Spectroscopy λmax (nm) in a suitable solventTo determine the maximum absorption wavelength, which corresponds to the color of the dye. Azo dyes typically exhibit strong absorption in the visible region (400-700 nm).
Infrared (IR) Spectroscopy cm⁻¹To identify key functional groups. Expected peaks include: N=N stretching (around 1450-1500 cm⁻¹), C-N stretching, and N-H stretching (for the amino group).[2]
¹H NMR Spectroscopy δ (ppm)To elucidate the chemical structure by showing the different types of protons and their connectivity.
¹³C NMR Spectroscopy δ (ppm)To confirm the carbon skeleton of the dye molecule.
Mass Spectrometry m/zTo determine the molecular weight of the synthesized dye and confirm its molecular formula.

Visualization of Workflow and Reaction

Experimental Workflow

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification A Dissolve Aromatic Amine in Acid B Cool to 0-5 °C A->B C Add NaNO₂ Solution B->C D Stir for 15-30 min C->D G Add Diazonium Salt D->G Diazonium Salt Solution E Dissolve this compound F Cool to 0-5 °C E->F F->G H Stir for 30-60 min G->H I Vacuum Filtration H->I Crude Dye Suspension J Wash with Cold Water I->J K Recrystallization J->K L L K->L Pure Azo Dye

Caption: A generalized workflow for the synthesis of an azo dye using this compound.

Azo Coupling Signaling Pathway

azo_coupling_mechanism diazonium Ar-N≡N⁺ Diazonium Cation (Electrophile) intermediate Wheland Intermediate (Sigma Complex) diazonium->intermediate Electrophilic Attack diethylaniline This compound (Nucleophile) diethylaniline->intermediate azo_dye Azo Dye Product intermediate->azo_dye Deprotonation proton H⁺ intermediate->proton

Caption: The electrophilic aromatic substitution mechanism of azo coupling.

References

Application of 2,3-Diethylaniline in Pharmaceutical Manufacturing: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Diethylaniline is an aromatic amine that, like other aniline derivatives, holds potential as a building block in organic synthesis. While the broader class of anilines is crucial in the manufacturing of various commercial products, including dyes and polymers, specific applications of this compound in the pharmaceutical industry are not extensively documented in publicly available literature. This document aims to provide a comprehensive overview of the known information regarding the use of this compound in pharmaceutical manufacturing, based on a thorough review of scientific databases and patent literature.

General Applications and Potential in Medicinal Chemistry

Aniline and its derivatives are fundamental starting materials and intermediates in the synthesis of a wide array of organic compounds.[1] In the context of pharmaceuticals, the aniline scaffold is present in numerous drug molecules. However, information specifically detailing the use of the 2,3-diethyl substituted isomer is sparse.

Some sources suggest that derivatives of this compound may be utilized in the synthesis of certain pharmaceuticals and polymer stabilizers.[2] This indicates its potential role as a precursor to more complex molecules with biological activity. The reactivity of the aromatic amine functionality allows for a variety of chemical transformations, making it a candidate for incorporation into drug discovery programs. Despite this, concrete examples of marketed drugs or clinical candidates synthesized directly from this compound are not readily found in the reviewed literature.

Challenges in Sourcing Specific Application Data

A comprehensive search of scientific and patent databases did not yield specific, detailed examples of the application of this compound in the synthesis of pharmaceutical compounds. The available information often pertains to related isomers or derivatives, such as N,N-diethylaniline, which has a broader range of documented applications.

The absence of detailed public information could be attributed to several factors:

  • Niche Applications: The use of this compound may be confined to highly specific, proprietary synthetic pathways that are not disclosed in the public domain.

  • Research and Development Stage: Compounds derived from this compound might be in the early stages of drug discovery and not yet published.

  • Focus on Other Isomers: Pharmaceutical research may have historically focused on other isomers of diethylaniline that offer more favorable synthetic routes or result in compounds with better pharmacological profiles.

Logical Relationship: General Aniline Application to Specific Case

To illustrate the potential, though currently undocumented, role of this compound, a generalized workflow for the incorporation of an aniline derivative into a hypothetical drug candidate is presented below. This diagram represents a logical process rather than a specific, documented pathway for this compound.

logical_workflow A This compound (Starting Material) B Functional Group Transformation (e.g., Acylation, Alkylation) A->B Reaction C Intermediate Compound B->C Yields D Coupling with Pharmacophore Moiety C->D Reaction E Drug Candidate Precursor D->E Yields F Final Modification & Purification E->F Process G Active Pharmaceutical Ingredient (API) F->G Results in

Caption: Generalized workflow for utilizing an aniline derivative in API synthesis.

Conclusion

While this compound belongs to a class of chemical compounds that are valuable in pharmaceutical synthesis, there is a notable lack of specific, publicly available data and protocols detailing its direct application in the manufacturing of pharmaceutical products. General statements suggest its derivatives may be present in some pharmaceuticals, but without concrete examples, it is not possible to provide detailed application notes, quantitative data, or experimental protocols as requested. Researchers and drug development professionals interested in the potential of this specific isomer may need to rely on internal research and development efforts to explore its utility as a scaffold or intermediate in the design of new therapeutic agents. Future publications or patent disclosures may shed more light on the specific roles of this compound in medicinal chemistry.

References

2,3-Diethylaniline in Agrochemical Synthesis: A Review of Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Diethylaniline is an aromatic amine that, along with its isomers, holds potential as a precursor in the synthesis of various specialty chemicals. While its isomer, 2,6-diethylaniline, is a well-established intermediate in the production of several commercial herbicides, the direct application of this compound in the manufacturing of agricultural chemicals is not as extensively documented in publicly available literature. However, its chemical properties suggest its utility as a building block for creating active ingredients for crop protection. This document provides an overview of the known and potential applications of diethylaniline isomers in the agrochemical sector, with a focus on providing detailed protocols and data where available.

The Prominent Role of 2,6-Diethylaniline: A Case Study in Herbicide Synthesis

The most significant application of diethylanilines in agriculture is exemplified by the use of 2,6-diethylaniline in the synthesis of chloroacetanilide herbicides. These herbicides are crucial for pre-emergence weed control in a variety of crops. A prime example is the synthesis of Butachlor, a widely used herbicide for paddy rice.

Synthesis of Butachlor from 2,6-Diethylaniline

The industrial synthesis of Butachlor involves the reaction of 2,6-diethylaniline with chloroacetyl chloride and n-butanol. This process is a multi-step reaction that is optimized for high yield and purity.

Experimental Protocol: Synthesis of Butachlor

Objective: To synthesize the herbicide Butachlor using 2,6-diethylaniline as a precursor.

Materials:

  • 2,6-Diethylaniline

  • Chloroacetyl chloride

  • n-Butanol

  • A suitable solvent (e.g., toluene)

  • A base (e.g., triethylamine or sodium carbonate) to neutralize HCl produced.

Procedure:

  • N-Chloroacetylation: 2,6-diethylaniline is dissolved in an inert solvent. Chloroacetyl chloride is then added dropwise to the solution while maintaining a controlled temperature, typically below 30°C, to prevent side reactions. A base is added to scavenge the hydrochloric acid byproduct.

  • Etherification: Following the N-chloroacetylation, n-butanol is introduced to the reaction mixture. The mixture is then heated to facilitate the etherification reaction, forming the final Butachlor product.

  • Work-up and Purification: The reaction mixture is washed with water to remove any remaining salts and water-soluble impurities. The organic layer is then separated and the solvent is removed under reduced pressure. The resulting crude Butachlor can be further purified by distillation or recrystallization to achieve the desired purity.

Data Presentation

PrecursorReagentsProductTypical Yield (%)Crop Application
2,6-DiethylanilineChloroacetyl chloride, n-ButanolButachlor>90%Rice, Cotton, Maize, Wheat

Potential Applications of this compound in Agrochemical Research

While commercialized agrochemicals derived from this compound are not prominent, its structural features make it a candidate for the synthesis of novel active ingredients. Researchers may explore its use in creating new herbicides, fungicides, or insecticides. The synthesis of N-(2,3-diethylphenyl) amides and other derivatives could lead to the discovery of compounds with desirable biological activities.

The general synthetic routes employed for 2,6-diethylaniline can be adapted for this compound to explore the structure-activity relationship of the resulting compounds. The different substitution pattern of the diethyl groups on the aniline ring in the 2,3-isomer compared to the 2,6-isomer would result in final products with distinct three-dimensional conformations, which could influence their interaction with biological targets and, consequently, their pesticidal efficacy.

Visualizing the Synthesis and Workflow

To better illustrate the processes involved, the following diagrams outline the synthetic pathway of Butachlor and a general experimental workflow for the synthesis of chloroacetanilide herbicides.

Butachlor_Synthesis 2,6-Diethylaniline 2,6-Diethylaniline Intermediate N-(2,6-diethylphenyl)-2-chloroacetamide 2,6-Diethylaniline->Intermediate + Chloroacetyl chloride Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate Butachlor Butachlor Intermediate->Butachlor + n-Butanol n_Butanol n_Butanol n_Butanol->Butachlor

Caption: Synthetic pathway of Butachlor from 2,6-diethylaniline.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 2,3- or 2,6-Diethylaniline + Acylating Agent Reaction Controlled Reaction Conditions (Temperature, Solvent, Base) Reactants->Reaction Crude_Product Crude Amide Intermediate Reaction->Crude_Product Washing Aqueous Wash Crude_Product->Washing Extraction Solvent Extraction Washing->Extraction Drying Drying of Organic Phase Extraction->Drying Purification_Step Distillation or Recrystallization Drying->Purification_Step Characterization Spectroscopic Analysis (NMR, IR, MS) Purification_Step->Characterization Pure Product Purity Purity Assessment (HPLC, GC) Characterization->Purity Final_Product Final_Product Purity->Final_Product Final Product for Biological Screening

Application Notes and Protocols for the N-alkylation of 2,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 2,3-diethylaniline via reductive amination. This method offers a robust and high-yielding route to synthesize N-alkylated this compound derivatives, which are valuable intermediates in pharmaceutical and materials science research. The protocol described herein utilizes a palladium on carbon (Pd/C) catalyst with ammonium formate as a hydrogen donor, representing a facile, economical, and environmentally benign approach. All quantitative data are summarized, and a detailed workflow is provided.

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding products that are crucial building blocks for pharmaceuticals, agrochemicals, and dyes. While numerous methods exist for N-alkylation, many suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, or lack of selectivity, particularly with sterically hindered anilines like this compound.

Reductive amination has emerged as a powerful and versatile strategy for the synthesis of amines. This method typically involves the reaction of a primary or secondary amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. The use of a heterogeneous catalyst like Pd/C with a hydrogen donor such as ammonium formate allows for mild reaction conditions, often at room temperature, with high selectivity and excellent yields. This application note details a specific protocol for the N-alkylation of this compound using this efficient methodology.

Experimental Protocol: Reductive Amination of this compound

This protocol describes the N-ethylation of this compound using acetaldehyde as the alkylating agent. The same general procedure can be adapted for other aldehydes and ketones.

2.1 Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Acetaldehyde≥99.5%Sigma-Aldrich
Palladium on Carbon (10 wt%)-Sigma-Aldrich
Ammonium Formate≥97%Sigma-Aldrich
2-Propanol (IPA)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate Solution-In-house prep.
Brine (Saturated NaCl Solution)-In-house prep.
Anhydrous Sodium SulfateACS GradeFisher Scientific
Celite® 545-Sigma-Aldrich

2.2 Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Septa

  • Syringes

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

2.3 Detailed Procedure

  • Catalyst Activation: To a 100 mL round-bottom flask containing a magnetic stir bar, add 10% Pd/C (0.05 eq, ~53 mg). The flask is then charged with 2-propanol (20 mL).

  • Add a solution of ammonium formate (5.0 eq, ~1.58 g) in water (2 mL) to the flask.

  • Stir the mixture vigorously for 5 minutes at room temperature to activate the catalyst.

  • Reaction Setup: In a separate vial, dissolve this compound (1.0 eq, 1.0 mmol, ~149 mg) and acetaldehyde (1.2 eq, 1.2 mmol, ~53 mg) in 2-propanol (5 mL).

  • Add the solution of the aniline and aldehyde to the reaction flask containing the activated catalyst.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with 2-propanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the 2-propanol.

  • Dilute the residue with dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-ethyl-2,3-diethylaniline.

2.4 Summary of Reaction Parameters

ParameterValue
Stoichiometry (Aniline:Aldehyde)1 : 1.2
Catalyst Loading (Pd/C)5 mol%
Hydrogen Donor (Ammonium Formate)5 equivalents
Solvent2-Propanol / Water (10:1)
TemperatureRoom Temperature (~25 °C)
Reaction Time1-3 hours
Typical Yield85-95%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the N-alkylation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Pd/C, 2-Propanol, and Ammonium Formate Solution activation 2. Stir for 5 min to Activate Catalyst reagents->activation addition 4. Add Reactant Solution to Catalyst Mixture activation->addition reactants 3. Prepare Solution of This compound and Acetaldehyde stirring 5. Stir at Room Temperature (1-3h) addition->stirring monitoring 6. Monitor by TLC stirring->monitoring filtration 7. Filter through Celite to Remove Catalyst monitoring->filtration extraction 8. Concentrate, Dilute with DCM, and Perform Aqueous Washes filtration->extraction drying 9. Dry Organic Layer and Evaporate Solvent extraction->drying purification 10. Purify by Column Chromatography drying->purification final_product final_product purification->final_product Pure N-Ethyl-2,3-diethylaniline

Caption: Workflow for the N-alkylation of this compound.

Logical Relationship of Reaction Components

The diagram below outlines the roles and interactions of the key components in the reductive amination reaction.

reaction_components cluster_reactants Core Reactants cluster_catalytic_system Catalytic System aniline This compound (Amine) imine Imine Intermediate aniline->imine reacts with aldehyde Acetaldehyde (Alkylating Agent) aldehyde->imine pd_c Pd/C (Catalyst) pd_c->imine reduces ammonium_formate Ammonium Formate (Hydrogen Source) ammonium_formate->pd_c provides H₂ for product N-Ethyl-2,3-diethylaniline (Final Product) imine->product to form

Caption: Component roles in reductive amination.

Conclusion

The reductive amination protocol presented here provides an efficient, mild, and high-yielding method for the N-alkylation of this compound. The use of a heterogeneous Pd/C catalyst simplifies product purification and, combined with the use of a stable hydrogen donor, enhances the overall safety and scalability of the procedure. This methodology is well-suited for researchers in academic and industrial settings requiring access to N-alkylated aniline derivatives for further research and development.

Application Notes and Protocols: 2,3-Diethylaniline in the Preparation of Polymer Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 2,3-diethylaniline is a known chemical intermediate, its direct application in the synthesis of widely documented, commercially available polymer stabilizers is not extensively reported in publicly available scientific literature. The following application notes and protocols are based on a representative, hypothetical antioxidant, N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine , which could plausibly be synthesized from this compound and belongs to the class of aminic antioxidants known for their stabilizing properties in polymers. This document is intended to serve as an illustrative guide and a framework for research and development in this area.

Introduction to N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine as a Polymer Stabilizer

N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine is a hypothetical aromatic amine antioxidant. Its structure, featuring bulky ethyl groups ortho and meta to the amino group on the phenyl rings, suggests potential for high efficacy as a radical scavenger in polymer systems. This steric hindrance can enhance its stability and performance at elevated temperatures, making it a candidate for melt stabilization of various polymers. Aminic antioxidants, such as substituted p-phenylenediamines, are known to function by donating a hydrogen atom from the N-H group to a peroxy radical, thereby terminating the auto-oxidation chain reaction that leads to polymer degradation.

Potential Applications:

  • Elastomers: Stabilization of natural and synthetic rubbers (e.g., SBR, NBR) against thermal and oxidative degradation.

  • Plastics: As a primary antioxidant for polyolefins (polypropylene, polyethylene), styrenics (ABS), and other engineering plastics during processing and end-use.

  • Adhesives and Sealants: To enhance the long-term thermal stability of adhesive formulations.

Experimental Protocols

Synthesis of N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine

This protocol describes a plausible laboratory-scale synthesis of the target antioxidant via a reductive amination pathway.

Materials:

  • This compound

  • p-Benzoquinone

  • Formic acid (reducing agent)

  • Toluene (solvent)

  • Sodium bicarbonate (for neutralization)

  • Magnesium sulfate (for drying)

  • Activated carbon (for decolorization)

  • Methanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve p-benzoquinone (0.1 mol) in 200 mL of toluene.

  • Addition of Amine: While stirring, add this compound (0.22 mol, a slight excess) to the flask.

  • Reductive Amination: Heat the mixture to 80°C. Slowly add formic acid (0.3 mol) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic; maintain the temperature between 80-90°C.

  • Reaction Completion: After the addition of formic acid is complete, increase the temperature to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution and 100 mL of distilled water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution and treat with activated carbon to remove colored impurities.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot methanol to yield purified N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine as a crystalline solid.

DOT Script for Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product p_benzoquinone p-Benzoquinone reaction Reductive Amination in Toluene (80-110°C) p_benzoquinone->reaction diethylaniline This compound diethylaniline->reaction formic_acid Formic Acid formic_acid->reaction workup Work-up (Neutralization & Washing) reaction->workup purification Purification (Recrystallization from Methanol) workup->purification final_product N,N'-bis(2,3-diethylphenyl) -p-phenylenediamine purification->final_product

Caption: Synthesis workflow for the preparation of the hypothetical antioxidant.

Evaluation of Antioxidant Performance in Polypropylene

This protocol outlines the methodology for assessing the stabilizing effect of the synthesized antioxidant in polypropylene (PP) using a melt flow index (MFI) test.

Materials:

  • Polypropylene (unstabilized powder)

  • N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine (synthesized antioxidant)

  • Internal mixer (e.g., Brabender Plastograph)

  • Compression molding press

  • Melt flow indexer

  • Oven for aging studies

Procedure:

  • Compounding:

    • Pre-blend the PP powder with the antioxidant at various concentrations (e.g., 0.1%, 0.25%, 0.5% by weight). Include a control sample with no antioxidant.

    • Melt-compound the blends in an internal mixer at 190°C for 5 minutes at a rotor speed of 60 rpm.

  • Sample Preparation:

    • Compression mold the compounded material into plaques of a suitable thickness at 200°C.

  • Melt Flow Index (MFI) Testing:

    • Determine the MFI of the samples according to ASTM D1238 at 230°C with a 2.16 kg load. A lower MFI indicates less degradation.

  • Accelerated Aging:

    • Place the compression-molded plaques in a circulating air oven at 150°C.

    • Remove samples at regular intervals (e.g., 24, 48, 72 hours) and measure their MFI.

    • The time to failure can be defined as the time at which the MFI changes by a certain percentage from its initial value.

Data Presentation

The following tables summarize hypothetical performance data for N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine compared to a commercial standard antioxidant.

Table 1: Melt Flow Index (MFI) of Polypropylene after Compounding

Stabilizer SystemConcentration (wt%)MFI (g/10 min)
Unstabilized PP (Control)015.2
Commercial Antioxidant A0.254.1
N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine0.15.5
N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine0.253.8
N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine0.53.5

Table 2: Oven Aging of Polypropylene at 150°C (Time to Embrittlement)

Stabilizer SystemConcentration (wt%)Time to Embrittlement (hours)
Unstabilized PP (Control)0< 24
Commercial Antioxidant A0.25250
N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine0.25320

Mechanism of Action

The primary mechanism of action for aminic antioxidants like N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine is radical scavenging.

DOT Script for Antioxidant Mechanism:

Antioxidant_Mechanism cluster_degradation Polymer Degradation Cycle cluster_stabilization Stabilization by Antioxidant Polymer Polymer (PH) Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical Initiation (Heat, UV) Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Degraded_Polymer Degraded Polymer Peroxy_Radical->Degraded_Polymer Chain Scission Inactive_Product Inactive Product Peroxy_Radical->Inactive_Product + AH Hydroperoxide->Degraded_Polymer Decomposition Antioxidant Antioxidant (AH) Antioxidant->Inactive_Product

Caption: Mechanism of polymer degradation and stabilization by a hydrogen-donating antioxidant.

Safety and Handling

Aromatic amines should be handled with care. It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of this compound and related compounds.

Conclusion

While direct evidence for the use of this compound in the synthesis of mainstream polymer stabilizers is scarce, the hypothetical N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine serves as a valuable model for exploring new antioxidant structures. The protocols and data presented here provide a foundational framework for the synthesis, evaluation, and understanding of such novel stabilizers. Further research is warranted to explore the potential of this compound derivatives in the field of polymer stabilization.

Application Notes and Protocols for the Synthesis of 2,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3-Diethylaniline is a substituted aromatic amine of interest in the synthesis of various specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Unlike its more common isomer, 2,6-diethylaniline, direct catalytic alkylation of aniline to produce the 2,3-isomer is not a well-established method due to steric hindrance and the directing effects of the amino group, which favor substitution at the ortho and para positions. Consequently, a multi-step synthesis is the most practical approach to obtain this compound.

This document provides detailed application notes and a representative protocol for a two-step synthesis of this compound, commencing with the nitration of 1,2-diethylbenzene, followed by the catalytic hydrogenation of the resulting nitroaromatic intermediate.

Overall Synthetic Scheme

The proposed synthetic pathway involves two key transformations:

  • Nitration of 1,2-Diethylbenzene: An electrophilic aromatic substitution reaction to introduce a nitro group onto the aromatic ring.

  • Catalytic Hydrogenation: The reduction of the nitro group to an amino group to yield the final product, this compound.

Synthesis_Workflow A 1,2-Diethylbenzene B Nitration A->B HNO₃, H₂SO₄ C 1,2-Diethyl-3-nitrobenzene B->C D Catalytic Hydrogenation C->D H₂, Pd/C E This compound D->E

Caption: Overall synthetic workflow for this compound.

Method 1: Two-Step Synthesis via Nitration and Reduction

This method is a reliable, albeit multi-step, approach for the preparation of this compound.

Step 1: Nitration of 1,2-Diethylbenzene

Principle:

This step involves the electrophilic aromatic substitution of 1,2-diethylbenzene using a nitrating mixture of concentrated nitric acid and sulfuric acid. The ethyl groups are ortho-, para-directing activators. Nitration is expected to yield a mixture of isomers, with the 3-nitro and 4-nitro products being significant. Separation of the desired 1,2-diethyl-3-nitrobenzene isomer is a critical part of this step.

Experimental Protocol:

  • Materials:

    • 1,2-Diethylbenzene (98%)

    • Concentrated Nitric Acid (70%)

    • Concentrated Sulfuric Acid (98%)

    • Dichloromethane

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Magnesium Sulfate

    • Ice

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 25 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add 21 mL of concentrated nitric acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

    • In a separate flask, dissolve 17.5 mL of 1,2-diethylbenzene in 50 mL of dichloromethane.

    • Add the 1,2-diethylbenzene solution dropwise to the nitrating mixture over 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto 150 g of crushed ice and stir until the ice has melted.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product, a mixture of nitro isomers, is then purified by fractional distillation or column chromatography to isolate 1,2-diethyl-3-nitrobenzene.

Data Presentation:

ParameterValue
Starting Material1,2-Diethylbenzene
Key ReagentsHNO₃, H₂SO₄
Reaction Temperature0-5 °C (addition), RT (reaction)
Reaction Time2-3 hours
Theoretical YieldVaries based on isomeric ratio
Purification MethodFractional Distillation/Column Chromatography
Step 2: Catalytic Hydrogenation of 1,2-Diethyl-3-nitrobenzene

Principle:

The isolated 1,2-diethyl-3-nitrobenzene is reduced to the corresponding aniline using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.

Experimental Protocol:

  • Materials:

    • 1,2-Diethyl-3-nitrobenzene

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol or Ethyl Acetate

    • Hydrogen Gas

    • Celite®

  • Procedure:

    • In a hydrogenation flask, dissolve the purified 1,2-diethyl-3-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

    • Seal the flask and connect it to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere).

    • Pressurize the flask with hydrogen (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

    • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by distillation under reduced pressure.

Data Presentation:

ParameterValue
Starting Material1,2-Diethyl-3-nitrobenzene
Catalyst10% Palladium on Carbon
ReagentHydrogen Gas (H₂)
SolventEthanol or Ethyl Acetate
Reaction TemperatureRoom Temperature
Reaction Pressure1-3 atm
Reaction Time2-6 hours
Typical Yield>95%
Purification MethodFiltration followed by Distillation

Visualizations

Catalytic Reduction Mechanism

The following diagram illustrates the general mechanism for the catalytic hydrogenation of a nitro group to an amine on a palladium surface.

Catalytic_Reduction cluster_surface Palladium Catalyst Surface cluster_reduction Stepwise Reduction H2 H₂ H_ads H (adsorbed) H2->H_ads Dissociative Adsorption RNO2 R-NO₂ (1,2-Diethyl-3-nitrobenzene) RNO2_ads R-NO₂ (adsorbed) RNO2->RNO2_ads Adsorption RNO R-NO (Nitroso) RNO2_ads->RNO + 2[H] RNHOH R-NHOH (Hydroxylamine) RNO->RNHOH + 2[H] RNH2 R-NH₂ (Amine) RNHOH->RNH2 + 2[H] RNH2_final This compound RNH2->RNH2_final Desorption

Caption: Generalized mechanism for catalytic hydrogenation of a nitro group.

Safety Precautions:

  • Nitration reactions with concentrated acids are highly exothermic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted in a well-ventilated fume hood.

  • Catalytic hydrogenation with Pd/C and hydrogen gas poses a fire and explosion risk. The catalyst is pyrophoric when dry and exposed to air. Ensure the system is properly purged with an inert gas before and after the reaction. Use appropriate shielding and pressure-rated equipment.

The synthesis of this compound is effectively achieved through a two-step process involving the nitration of 1,2-diethylbenzene and subsequent catalytic hydrogenation. While direct catalytic methods are not prevalent for this specific isomer, this classical approach provides a reliable route for its preparation in a laboratory setting. Careful control of reaction conditions and purification at each step are crucial for obtaining the desired product in good yield and purity.

Application Notes and Protocols for the Characterization of 2,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethylaniline is an aromatic amine used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, agricultural chemicals, and pharmaceuticals.[1] As with any chemical entity used in research and development, particularly in the pharmaceutical industry, comprehensive characterization is crucial to ensure identity, purity, and quality. These application notes provide detailed protocols for the analytical characterization of this compound using common chromatographic and spectroscopic techniques.

Disclaimer: Publicly available experimental data specifically for this compound is limited. The following protocols and data are based on established methods for analogous compounds, such as other diethylaniline and dimethylaniline isomers.[2][3][4][5] These should serve as a starting point for method development and validation.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent such as methanol or dichloromethane. From this, prepare a working solution of 10 µg/mL by serial dilution.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Presentation:

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value
Retention Time (min)~10-12
Molecular Ion [M]+ (m/z)149
Key Fragment Ions (m/z)134 ([M-CH3]+), 120 ([M-C2H5]+)

Note: Retention time is an estimate and will vary based on the specific instrument and conditions.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute to 10 µg/mL dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Separation on DB-5ms Column inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect process Process Chromatogram and Mass Spectrum detect->process identify Identify Compound (RT and m/z) process->identify quantify Quantify Purity identify->quantify

GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds. A reverse-phase method is generally suitable for aniline derivatives.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound sample in the mobile phase. From this, prepare a working solution of 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

    • Gradient Program:

      • Start with 30% acetonitrile.

      • Linearly increase to 90% acetonitrile over 15 minutes.

      • Hold at 90% for 2 minutes.

      • Return to 30% and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Data Presentation:

Table 2: Expected HPLC Data for this compound

ParameterExpected Value
Retention Time (min)~8-10
Purity (%)>98% (by area normalization)
Tailing Factor<1.5

Note: Retention time is an estimate and will depend on the exact gradient, column, and system.

Experimental Workflow:

HPLC_Workflow A Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D HPLC Injection (10 µL) C->D E RP-C18 Separation (ACN/H2O Gradient) D->E F UV Detection (254 nm) E->F G Data Acquisition and Integration F->G H Purity Calculation G->H

HPLC analysis workflow for this compound.

Spectroscopic Analysis

Spectroscopic techniques are used to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

Data Presentation:

Table 3: Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Protons~6.9-7.1m1HAr-H
~6.6-6.8m2HAr-H
~3.6br s2H-NH₂
~2.6q2HAr-CH₂CH₃
~2.4q2HAr-CH₂CH₃
~1.2t3HAr-CH₂CH₃
~1.1t3HAr-CH₂CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carbons~144C-NH₂
~130-135C-Et (x2)
~126-129Ar-CH
~115-120Ar-CH
~24Ar-CH₂CH₃
~23Ar-CH₂CH₃
~14Ar-CH₂CH₃
~13Ar-CH₂CH₃

Note: Chemical shifts are predictive and based on the analysis of isomers like 2,6-diethylaniline.[5] Actual values will need to be experimentally determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Data Presentation:

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, DoubletN-H stretch (primary amine)
3050-3000MediumAromatic C-H stretch
2970-2850StrongAliphatic C-H stretch (ethyl groups)
1620-1580StrongC=C stretch (aromatic ring)
1500-1450MediumC=C stretch (aromatic ring)
~800StrongC-H bend (out-of-plane, indicative of substitution pattern)

Note: These are characteristic peak ranges. The spectrum for N,N-diethylaniline shows strong aliphatic C-H stretches and aromatic C=C stretches.[6][7]

Logical Relationship Diagram:

Analytical_Strategy cluster_objective Analytical Objective cluster_questions Key Questions cluster_techniques Analytical Techniques Objective Characterize This compound Q1 What is its identity? Objective->Q1 Q2 What is its purity? Objective->Q2 Q3 What is its structure? Objective->Q3 T1 GC-MS Q1->T1 T3 NMR Q1->T3 T4 FTIR Q1->T4 Q2->T1 T2 HPLC Q2->T2 Q3->T3 Q3->T4

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,3-Diethylaniline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing methods such as the alkylation of aniline or a substituted aniline with ethylene in the presence of a catalyst.

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low to No Conversion of Starting Material 1. Inactive Catalyst: The catalyst (e.g., aluminum-based) may not have been activated properly or has degraded. 2. Insufficient Temperature/Pressure: The reaction conditions may not be optimal for ethylene insertion. 3. Presence of Inhibitors: Water or other impurities in the reactants or solvent can poison the catalyst.1. Catalyst Activation: Ensure the catalyst is freshly prepared and activated according to the protocol. For instance, reacting aniline with triethylaluminum at 160°C for 1.5 hours can form the active catalyst complex. 2. Optimize Conditions: Gradually increase the reaction temperature (e.g., in increments of 10°C, up to 350°C) and ethylene pressure (e.g., up to 5.0 MPa) to find the optimal range. 3. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents.Increased conversion of the starting aniline.
Poor Selectivity (Formation of Isomers) 1. Non-selective Catalyst: The catalyst may promote alkylation at other positions on the aniline ring (e.g., para-position). 2. High Reaction Temperature: Elevated temperatures can lead to side reactions and isomerization.1. Catalyst Modification: The choice of catalyst is crucial for regioselectivity. While specific catalysts for this compound are not widely reported, catalysts used for 2,6-diethylaniline synthesis, such as those based on alkyl aluminum complexes, could be a starting point. 2. Temperature Control: Maintain the reaction temperature within the optimal range determined during optimization studies. Avoid excessive heating.Improved ratio of this compound to other isomers.
Formation of N-Alkylated and Polyalkylated Byproducts 1. Reaction with Amino Group: The alkylating agent can react with the nitrogen atom of the aniline. 2. Excess Alkylating Agent: A high concentration of ethylene can lead to the addition of more than two ethyl groups.1. Protecting Groups: While not ideal for a direct synthesis, in some cases, protecting the amino group can prevent N-alkylation. However, this adds extra steps to the synthesis. 2. Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a moderate excess of ethylene and monitor the reaction progress closely to stop it once the desired product is formed.Reduction in N-ethylaniline and polyethylated aniline byproducts.
Product Degradation or Tar Formation 1. Excessively High Temperature: High temperatures can cause the product and reactants to decompose. 2. Prolonged Reaction Time: Leaving the reaction to run for too long can lead to the formation of complex byproducts.1. Optimize Temperature: Determine the optimal temperature that provides a good reaction rate without causing significant degradation. 2. Monitor Reaction Progress: Use techniques like GC-MS to monitor the formation of the product and stop the reaction at the optimal time.Cleaner reaction mixture with higher purity of the desired product.
Difficulties in Product Purification 1. Similar Boiling Points of Isomers: Isomers of diethylaniline can have very close boiling points, making separation by distillation challenging. 2. Presence of High-Boiling Impurities: The reaction might produce high-molecular-weight byproducts that are difficult to remove.1. Fractional Distillation: Use a high-efficiency fractional distillation column under reduced pressure. 2. Chromatography: For high purity, column chromatography on silica gel may be necessary. 3. Crystallization: If the product is a solid at room temperature or can form a solid salt, recrystallization can be an effective purification method.Isolation of this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: While a specific, optimized industrial synthesis for this compound is not widely published in open literature, a common approach for producing dialkylated anilines is the direct alkylation of aniline with an olefin, such as ethylene, at high temperatures (around 300-400°C) and pressures (up to 25 MPa) using a metal-based catalyst, often an aluminum anilide complex.

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The primary starting materials are typically aniline and ethylene. In some cases, a substituted aniline may be used as the starting material. The catalyst is often prepared in situ from a reaction between aniline and an aluminum source like triethylaluminum.

Q3: What are the major side products to expect in this synthesis?

A3: Common side products include isomers of diethylaniline (such as 2,6-diethylaniline and 2,5-diethylaniline), mono-ethylated aniline (2-ethylaniline and 3-ethylaniline), N-ethylaniline, and poly-ethylated anilines. At higher temperatures, dealkylation and rearrangement products can also be formed.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (if the reactor setup allows) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting material and the formation of the desired product and byproducts over time.

Q5: What are the safety precautions I should take during this synthesis?

A5: This synthesis involves flammable (ethylene) and toxic (aniline) materials, and is often carried out at high pressures and temperatures. It is crucial to work in a well-ventilated fume hood and use a properly rated high-pressure reactor with appropriate safety features (pressure relief valve, temperature controller). Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Ethylation of Aniline

This protocol is a generalized procedure based on the synthesis of similar dialkylated anilines and should be optimized for the specific target molecule, this compound.

1. Catalyst Preparation (Aluminum Anilide Complex):

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a high-pressure reactor with anhydrous aniline.

  • Slowly add a stoichiometric amount of an aluminum alkyl, such as triethylaluminum, while maintaining the temperature below 30°C.

  • After the addition is complete, slowly heat the mixture to approximately 160°C and hold for 1-2 hours to ensure the formation of the aluminum anilide catalyst complex.

2. Ethylation Reaction:

  • Cool the reactor to below 100°C.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 4.0-5.0 MPa).

  • Heat the reactor to the reaction temperature (e.g., 300-350°C) and maintain this temperature while stirring.

  • Continuously feed ethylene to maintain the pressure as it is consumed during the reaction.

  • Monitor the reaction progress by GC-MS.

  • Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent the excess ethylene.

3. Work-up and Purification:

  • Carefully quench the reaction mixture with a suitable reagent to deactivate the catalyst (e.g., by slow addition to a cooled aqueous base solution).

  • Extract the organic layer with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to separate the this compound from other isomers and byproducts.

Visualizations

experimental_workflow start Start catalyst_prep Catalyst Preparation (Aniline + Triethylaluminum) start->catalyst_prep alkylation Ethylation Reaction (Aniline-Catalyst Complex + Ethylene) catalyst_prep->alkylation workup Reaction Work-up (Quenching & Extraction) alkylation->workup purification Purification (Fractional Distillation) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No optimize_catalyst Optimize Catalyst & Conditions (Temp, Pressure) low_conversion->optimize_catalyst check_selectivity Check Product Selectivity high_conversion->check_selectivity poor_selectivity Poor Selectivity (Isomers/Byproducts) check_selectivity->poor_selectivity Yes good_selectivity Good Selectivity check_selectivity->good_selectivity No poor_selectivity->optimize_catalyst optimize_purification Optimize Purification Method good_selectivity->optimize_purification

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Minimizing side-product formation in 2,3-Diethylaniline reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-diethylaniline. The information is designed to help minimize side-product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where side-product formation is an issue with this compound?

A1: The most common reactions involving this compound that are prone to side-product formation are alkylation, acylation, and diazotization. The steric hindrance from the two ethyl groups at the 2 and 3 positions, as well as the electronic nature of the aniline, influences its reactivity and the formation of byproducts.

Q2: Why is polyalkylation a common problem when N-alkylating this compound, and how can it be controlled?

A2: Polyalkylation, or over-alkylation, occurs because the initial N-alkylation product (a secondary amine) is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent. This leads to the formation of tertiary amines and even quaternary ammonium salts. Controlling the stoichiometry of the reactants, using a less reactive alkylating agent, and optimizing reaction temperature and time are key to favoring monoalkylation.

Q3: Can C-alkylation occur as a side reaction?

A3: Yes, under certain conditions, particularly at higher temperatures and with certain catalysts, C-alkylation on the aromatic ring can compete with the desired N-alkylation. This is a common issue in Friedel-Crafts type alkylations of anilines.

Q4: What are the typical side-products in the acylation of this compound?

A4: The primary desired product is the N-acylated this compound. However, if the reaction conditions are not controlled, side-products can arise from reactions with impurities in the starting materials or reagents. In some cases, di-acylation is a theoretical possibility but is generally less common than polyalkylation due to the deactivating effect of the first acyl group. In reactions with 2,6-diethylaniline, bromination of the corresponding acetamide has been shown to yield different isomers depending on the reaction medium.[1]

Q5: What challenges are associated with the diazotization of this compound?

A5: The diazotization of sterically hindered anilines like this compound can be challenging. Incomplete diazotization can lead to the presence of unreacted starting material. Side reactions can include the formation of triazenes (from the coupling of the diazonium salt with unreacted aniline) and phenol derivatives (from the reaction of the diazonium salt with water). Careful control of temperature (typically 0-5 °C) and the slow addition of the nitrosating agent are crucial.

Troubleshooting Guides

Issue 1: Low Yield of Mono-N-alkylation Product and Formation of Polyalkylated Byproducts

Symptoms:

  • GC-MS or LC-MS analysis of the crude reaction mixture shows significant peaks corresponding to di- and tri-alkylated this compound.

  • Difficult purification of the desired mono-alkylated product.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Stoichiometry Use a significant excess of this compound relative to the alkylating agent to increase the probability of the alkylating agent reacting with the primary amine.
High Reaction Temperature Lower the reaction temperature to reduce the rate of the second and third alkylation steps, which often have higher activation energies.
Prolonged Reaction Time Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant polyalkylation occurs.
Highly Reactive Alkylating Agent Consider using a less reactive alkylating agent. For example, use an alkyl bromide instead of an alkyl iodide.
Catalyst Choice In catalytic reductive amination, the choice of catalyst and hydrogen source is critical. For instance, Pd/C with ammonium formate has been used for selective mono-N-alkylation of 2,6-diethyl aniline.[2]

Experimental Protocol: Selective Mono-N-ethylation of 2,6-diethylaniline using a Pd/C Catalyst [2]

  • To a flask containing Pd/C (0.5 mmol), add 2-propanol (90 ml).

  • Add a solution of ammonium formate (50 mmol) in water (10 ml) to the flask.

  • Stir the mixture for 5 minutes to activate the catalyst.

  • Add 2,6-diethylaniline (5 mmol) and the desired aldehyde (e.g., acetaldehyde, 5 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the catalyst through celite and remove the solvent under reduced pressure.

Note: This protocol for 2,6-diethylaniline can be adapted and optimized for this compound.

Issue 2: Formation of an Unexpected High Molecular Weight Byproduct in Alkylation Reactions

Symptom:

  • A significant, less polar byproduct with a mass suggesting a coupling of two aniline units is observed during the synthesis of ortho-alkylated anilines.

Possible Cause & Solution:

CauseRecommended Solution
Oxidative Coupling During the alkylation of aniline to produce 2,6-diethylaniline, an oxidative coupling can occur, leading to the formation of N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6,-diethylaniline.[3] This type of side reaction may also occur with this compound. The formation of this byproduct can be minimized by maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification process. The byproduct can potentially be converted back to the desired product through catalytic hydrogenation.[3]

Experimental Protocol: Hydrogenation of Distillation Residue to Recover 2,6-diethylaniline [3]

  • Charge the distillation residue containing the high molecular weight byproduct to a suitable autoclave.

  • Add a hydrogenation catalyst (e.g., 5% Pd on carbon).

  • Flush the autoclave with an inert gas, then with hydrogen.

  • Pressurize the autoclave with hydrogen (e.g., up to 960 psig) and heat to an appropriate temperature (e.g., 163 °C).

  • Maintain the reaction under hydrogen pressure for several hours (e.g., 18 hours).

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • The desired 2,6-diethylaniline can then be recovered from the filtrate by distillation.

This protocol can serve as a starting point for recovering this compound from similar coupling byproducts.

Issue 3: Low Yield and/or Ring Substitution in Acylation Reactions

Symptoms:

  • Incomplete conversion of this compound to the corresponding amide.

  • Formation of ring-acylated byproducts (Friedel-Crafts acylation).

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Acylating Agent or Base Ensure at least a stoichiometric amount of the acylating agent (e.g., acetic anhydride, acetyl chloride) and a suitable base (e.g., pyridine, triethylamine) to neutralize the acid byproduct are used.
Use of Friedel-Crafts Catalyst Avoid strong Lewis acid catalysts (e.g., AlCl₃) if only N-acylation is desired, as they will promote C-acylation on the aromatic ring.
Protecting Group Strategy For subsequent ring substitutions where the amino group's activating effect needs to be tempered, N-acylation is a useful strategy. The resulting acetamide is less activating and directs substitution to the para position. The protecting acetyl group can be removed later by hydrolysis.[4]

Experimental Protocol: Acetylation of Aniline [5]

  • Dissolve the aniline in water and add concentrated hydrochloric acid to form the hydrochloride salt.

  • Add acetic anhydride to the solution.

  • Immediately add a solution of sodium acetate in water.

  • The acetanilide product will precipitate.

  • Cool the mixture in an ice bath and collect the solid by vacuum filtration.

  • The product can be recrystallized from a suitable solvent like ethanol/water.

This general procedure for aniline can be adapted for this compound, with adjustments to stoichiometry and solvent volumes as needed.

Visualizations

Alkylation_Pathway cluster_side_reactions Side Reactions This compound This compound Mono-N-alkylated Product Mono-N-alkylated Product This compound->Mono-N-alkylated Product + RX - HX C-alkylated Product C-alkylated Product This compound->C-alkylated Product High Temp. Catalyst Oxidative Coupling Product Oxidative Coupling Product This compound->Oxidative Coupling Product Oxidative Conditions Di-N-alkylated Product Di-N-alkylated Product Mono-N-alkylated Product->Di-N-alkylated Product + RX - HX Tri-N-alkylated Product Tri-N-alkylated Product Di-N-alkylated Product->Tri-N-alkylated Product + RX - HX

Caption: Reaction pathways in the alkylation of this compound.

Acylation_Workflow start Start: this compound acylate N-Acylation (e.g., Acetic Anhydride, Base) start->acylate product N-Acyl-2,3-diethylaniline (Desired Product) acylate->product side_reaction Ring Acylation (Side Product) (Avoid Strong Lewis Acids) acylate->side_reaction

Caption: Workflow for the N-acylation of this compound.

Diazotization_Troubleshooting issue Low Yield in Diazotization cause1 Incomplete Reaction issue->cause1 cause2 Triazene Formation issue->cause2 cause3 Phenol Formation issue->cause3 solution1 - Ensure stoichiometric NaNO2 - Slow, controlled addition cause1->solution1 solution2 - Maintain low temperature (0-5 °C) - Ensure complete diazotization before coupling cause2->solution2 solution3 - Strict temperature control - Avoid warming of the diazonium salt solution cause3->solution3

Caption: Troubleshooting logic for diazotization of this compound.

References

Technical Support Center: Purification of 2,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 2,3-diethylaniline from its isomeric impurities. The following information is designed to offer practical guidance for common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found in a synthesis of this compound?

The synthesis of this compound can often result in a mixture of other diethylaniline isomers due to the nature of the alkylation reaction on the aniline ring. The most common isomeric impurities include 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylaniline. The relative abundance of these isomers can vary depending on the specific synthetic route and reaction conditions employed.

Q2: Which purification technique is most effective for separating this compound from its isomers?

The choice of purification technique largely depends on the scale of the separation and the specific isomeric impurities present.

  • Fractional Distillation is a suitable method for large-scale purifications, especially when the boiling points of the isomers are sufficiently different.[1][2]

  • Preparative Gas Chromatography (GC) offers high resolution for separating isomers with very close boiling points and is useful for obtaining highly pure small-scale samples.

  • Column Chromatography on silica gel or alumina can be effective, particularly if the polarity differences between the isomers can be exploited.

  • Crystallization of aniline salts (e.g., hydrochlorides) can be a powerful technique if there are significant differences in the solubility of the isomeric salts in a particular solvent system.

Q3: How can I monitor the progress of the purification?

Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the separation of diethylaniline isomers. A small aliquot of each fraction can be analyzed to determine its composition. Thin-Layer Chromatography (TLC) can also be a quick and convenient method for qualitative assessment of the separation, provided a suitable solvent system is found that gives different Rf values for the isomers.

Q4: Are there any safety precautions I should take when working with diethylanilines?

Yes, diethylanilines are toxic and should be handled with appropriate safety measures. They can be harmful if inhaled, ingested, or absorbed through the skin. It is crucial to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers.

  • Possible Cause: The boiling points of the isomers are very close.

    • Solution: Increase the efficiency of the distillation column by using a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).[1] Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between isomers.

  • Possible Cause: The distillation is being conducted too quickly.

    • Solution: Slow down the heating rate to allow for proper equilibrium to be established on each theoretical plate of the column. A slow and steady collection rate is key to good separation.

Flowchart for Troubleshooting Fractional Distillation

start Poor Isomer Separation check_bp Check Boiling Points of Isomers start->check_bp bp_close Boiling points are very close check_bp->bp_close increase_efficiency Increase column efficiency (longer column, better packing) or use reduced pressure bp_close->increase_efficiency Yes check_rate Is distillation rate too fast? bp_close->check_rate No distill_slow Distill at a slower rate check_rate->increase_efficiency No check_rate->distill_slow Yes

Caption: Troubleshooting poor separation in fractional distillation.

Gas Chromatography (GC)

Issue 2: Co-elution of isomeric peaks.

  • Possible Cause: The stationary phase of the GC column is not providing sufficient selectivity for the isomers.

    • Solution: Switch to a different GC column with a stationary phase of different polarity. For aromatic amines, polar stationary phases (e.g., those containing cyano groups) can often provide better separation than nonpolar phases.

  • Possible Cause: The temperature program is not optimized.

    • Solution: Modify the temperature program. A slower temperature ramp or an isothermal period at a specific temperature can improve resolution.

  • Possible Cause: The carrier gas flow rate is not optimal.

    • Solution: Optimize the carrier gas flow rate to achieve the best column efficiency (lowest plate height).

Workflow for Optimizing GC Separation

start Co-eluting Peaks change_column Select a column with a different stationary phase (e.g., higher polarity) start->change_column optimize_temp Optimize temperature program (slower ramp, isothermal holds) change_column->optimize_temp optimize_flow Optimize carrier gas flow rate optimize_temp->optimize_flow analysis Analyze results optimize_flow->analysis

Caption: A systematic approach to resolving co-eluting peaks in GC.

Column Chromatography

Issue 3: Isomers are not separating on the column.

  • Possible Cause: The solvent system (mobile phase) is not appropriate.

    • Solution: Perform a systematic screening of solvent systems with varying polarities using Thin-Layer Chromatography (TLC) first. A good starting point is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increase the proportion of the more polar solvent to find the optimal mobile phase for separation.

  • Possible Cause: The adsorbent (stationary phase) is not suitable.

    • Solution: If silica gel does not provide adequate separation, consider using a different adsorbent like alumina. The activity of the adsorbent can also be adjusted by adding a small percentage of water.

Quantitative Data

The following table summarizes the known physical properties of some diethylaniline isomers. This data is crucial for selecting and optimizing a purification method.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound170099-08-8C₁₀H₁₅N149.23Not available
2,4-Diethylaniline5708-33-8C₁₀H₁₅N149.23243
2,5-Diethylaniline5708-34-9C₁₀H₁₅N149.23Not available
2,6-Diethylaniline579-66-8C₁₀H₁₅N149.23243[3][4]
3,4-Diethylaniline2050-13-7C₁₀H₁₅N149.23Not available
3,5-Diethylaniline5708-35-0C₁₀H₁₅N149.23Not available
N,N-Diethylaniline91-66-7C₁₀H₁₅N149.23217[5]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Charging: Charge the crude mixture of diethylaniline isomers into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture begins to boil, the vapor will rise through the fractionating column. Control the heating rate to maintain a slow and steady distillation rate.[6]

  • Fraction Collection: Collect fractions in separate receiving flasks based on the boiling point ranges observed on the thermometer.

  • Analysis: Analyze each fraction using GC or HPLC to determine the isomeric composition and identify the fractions containing the desired this compound in high purity.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass chromatography column with silica gel slurried in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of hexane and ethyl acetate).

  • Fraction Collection: Collect small fractions of the eluate in test tubes or vials.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Combining and Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Logical Relationship between Purification Steps and Analysis

start Crude Isomer Mixture purification Purification Step (e.g., Fractional Distillation or Column Chromatography) start->purification collect_fractions Collect Fractions purification->collect_fractions analysis Analyze Fractions (GC, HPLC, or TLC) collect_fractions->analysis identify_pure Identify Pure Fractions analysis->identify_pure combine_evaporate Combine and Evaporate identify_pure->combine_evaporate final_product Pure this compound combine_evaporate->final_product

Caption: General workflow for the purification and analysis of this compound.

References

Troubleshooting guide for the alkylation of anilines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Alkylation of Anilines

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of anilines.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q: Why is my aniline alkylation reaction failing or giving a very low yield?

A: Low yields in aniline alkylation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, some N-alkylations using alcohols as alkylating agents require temperatures of 100-120°C to proceed efficiently.[3][4] Insufficient heating or premature termination of the reaction will naturally lead to low conversion.

  • Inappropriate Base or Stoichiometry: Many alkylations, particularly with alkyl halides, produce an acid byproduct (e.g., HBr, HCl) that can protonate the starting aniline, rendering it non-nucleophilic. A base is required to neutralize this acid. The choice and amount of base (e.g., K₂CO₃, NaHCO₃) are critical for success.[3][9]

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to diagnose the cause of low product yield in an aniline alkylation experiment.

G start Low Yield Observed reagents 1. Check Reagent Purity - Aniline (distill if colored) - Solvent (use dry) - Alkylating agent (check for degradation) start->reagents conditions 2. Verify Reaction Conditions - Temperature correct? - Time sufficient? - Inert atmosphere (if needed)? reagents->conditions Reagents OK success Problem Solved reagents->success Impurity Found & Fixed stoichiometry 3. Review Stoichiometry - Correct molar ratios? - Sufficient base added to neutralize acid byproduct? conditions->stoichiometry Conditions OK conditions->success Conditions Optimized catalyst 4. Assess Catalyst (if applicable) - Correct catalyst for the reaction? - Deactivated? (e.g., Lewis acid + aniline) stoichiometry->catalyst Stoichiometry OK stoichiometry->success Ratios Corrected catalyst->success Catalyst OK / Issue Fixed G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Aniline Aniline (Primary Amine) RX1 + R-X Aniline->RX1 k1 Product Mono-alkylated Aniline (Secondary Amine) RX1->Product k1 Product_copy Mono-alkylated Aniline RX2 + R-X Overalkylation Di-alkylated Aniline (Tertiary Amine) RX2->Overalkylation k2 (often > k1) Product_copy->RX2 k2 (often > k1)

References

Optimizing reaction conditions for 2,3-Diethylaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2,3-Diethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The primary industrial route for the synthesis of dialkylated anilines is the direct alkylation of aniline with an alcohol, such as ethanol, in the presence of a catalyst at elevated temperatures and pressures. For achieving regioselectivity to obtain the 2,3-diethyl isomer, the use of shape-selective catalysts like zeolites is a promising approach.

Q2: What are the typical catalysts used for the ethylation of aniline?

A2: A variety of catalysts can be employed for the alkylation of aniline with ethanol. These include:

  • Solid Acid Catalysts: Zeolites (e.g., H-ZSM-5, H-Beta) are often used for their shape-selective properties, which can favor the formation of specific isomers.[1]

  • Metal Catalysts: Transition metal complexes, such as those of iridium and ruthenium, have been shown to be effective for N-alkylation, and with appropriate ligand design, can influence regioselectivity.

  • Lewis Acids: While traditionally used for Friedel-Crafts alkylation, their application in aniline alkylation can be complicated by the formation of complexes with the amine group.

Q3: What are the major side products in the synthesis of this compound?

A3: The synthesis of this compound can lead to the formation of several side products, including:

  • Isomeric Diethylanilines: 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylaniline are common isomers.

  • Monoethylanilines: Incomplete reaction can result in 2-ethylaniline and 3-ethylaniline.

  • Tri- and Polyethylanilines: Over-alkylation of the aromatic ring.

  • N-ethylaniline and N,N-diethylaniline: N-alkylation is a competing reaction pathway.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the identification and quantification of the starting material, the desired product, and any side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Aniline 1. Insufficient reaction temperature or pressure.2. Catalyst deactivation or insufficient catalyst loading.3. Inadequate reaction time.1. Gradually increase the reaction temperature and/or pressure within the safe limits of the equipment.2. Increase the catalyst loading or regenerate/replace the catalyst.3. Extend the reaction time and monitor the progress by GC-MS.
Low Selectivity for this compound 1. Non-optimal catalyst choice.2. Incorrect reaction temperature.3. Unfavorable aniline to ethanol molar ratio.1. Screen different shape-selective catalysts (e.g., various zeolite types and pore sizes).2. Optimize the reaction temperature; selectivity is often highly temperature-dependent.3. Vary the molar ratio of aniline to ethanol. A higher aniline ratio may suppress over-alkylation.
Formation of Significant N-Alkylation Products 1. The chosen catalyst favors N-alkylation over C-alkylation.2. High reaction temperatures can sometimes promote N-alkylation.1. Select a catalyst known to favor C-alkylation, such as certain modified zeolites.2. Optimize the reaction temperature to find a window where C-alkylation is favored.
Catalyst Deactivation 1. Coke formation on the catalyst surface.2. Poisoning of the catalyst by impurities in the reactants.1. Regenerate the catalyst by calcination in air to burn off coke deposits.2. Ensure the purity of aniline and ethanol by distillation or using high-purity grades.
Difficulty in Product Purification 1. Close boiling points of the isomeric diethylanilines.2. Presence of unreacted starting materials and other byproducts.1. Employ fractional distillation under reduced pressure for separation.2. Use column chromatography with an appropriate stationary and mobile phase for lab-scale purification.3. Unreacted aniline can be removed by washing the organic phase with a dilute acid solution.[2]

Experimental Protocols

Note: The following is a generalized experimental protocol for the vapor-phase alkylation of aniline with ethanol using a zeolite catalyst. The specific conditions will need to be optimized for the selective synthesis of this compound.

Materials:

  • Aniline (distilled)

  • Ethanol (anhydrous)

  • Zeolite catalyst (e.g., H-ZSM-5)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • High-pressure fixed-bed reactor system

  • High-performance liquid pump

  • Temperature controller

  • Pressure regulator

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Catalyst Activation: The zeolite catalyst is activated by heating it under a flow of nitrogen or air at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water and impurities.

  • Reaction Setup: A known amount of the activated catalyst is packed into the fixed-bed reactor. The system is then purged with an inert gas.

  • Reaction Execution: A mixture of aniline and ethanol, with a specific molar ratio, is fed into the reactor using a high-performance liquid pump. The reactor is heated to the desired temperature (e.g., 250-400 °C) and pressurized to the target pressure (e.g., 1-5 MPa).

  • Product Collection: The reaction products exiting the reactor are cooled and condensed. The liquid product is collected for analysis.

  • Analysis: The collected liquid product is analyzed by GC-MS to determine the conversion of aniline and the selectivity for this compound and other products.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₀H₁₅N149.23Not available
2,3-DimethylanilineC₈H₁₁N121.18221-222
N,N-DiethylanilineC₁₀H₁₅N149.23217

Table 2: Typical Reaction Conditions for Aniline Alkylation with Ethanol

ParameterRange
Temperature250 - 400 °C
Pressure1 - 5 MPa
Aniline:Ethanol Molar Ratio1:1 to 1:5
CatalystZeolites (H-ZSM-5, H-Beta), Metal Oxides

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_activation Catalyst Activation reactor_loading Reactor Loading catalyst_activation->reactor_loading reactant_prep Reactant Preparation reactant_prep->reactor_loading reaction_execution Reaction Execution reactor_loading->reaction_execution product_collection Product Collection reaction_execution->product_collection gcms_analysis GC-MS Analysis product_collection->gcms_analysis purification Purification gcms_analysis->purification

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway Aniline Aniline Intermediate Adsorbed Ethoxy Species Aniline->Intermediate Ethanol Ethanol Catalyst Zeolite Catalyst Ethanol->Catalyst Catalyst->Intermediate Product This compound Intermediate->Product Byproducts Isomers, N-alkylated products Intermediate->Byproducts

Caption: Plausible reaction pathway for this compound synthesis.

troubleshooting_tree Start Low Yield of this compound LowConversion Low Aniline Conversion? Start->LowConversion LowSelectivity Low Selectivity? LowConversion->LowSelectivity No IncreaseTempPressure Increase Temp/Pressure LowConversion->IncreaseTempPressure Yes ChangeCatalyst Change Catalyst Type LowSelectivity->ChangeCatalyst Yes IncreaseCatalyst Increase Catalyst Loading IncreaseTempPressure->IncreaseCatalyst OptimizeRatio Optimize Aniline:Ethanol Ratio ChangeCatalyst->OptimizeRatio

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

References

Challenges in the regioselective synthesis of 2,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 2,3-diethylaniline.

Troubleshooting Guides

A common and regioselective route for the synthesis of this compound involves a two-step process: the nitration of 1,2-diethylbenzene followed by the reduction of the resulting nitroaromatic compound. The following troubleshooting guide addresses potential issues that may arise during this synthetic sequence.

Step 1: Nitration of 1,2-Diethylbenzene

Objective: To regioselectively nitrate 1,2-diethylbenzene to form 1,2-diethyl-3-nitrobenzene and 1,2-diethyl-4-nitrobenzene, with the subsequent separation of the desired 3-nitro isomer.

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid (H₂SO₄) in an ice bath. Slowly add concentrated nitric acid (HNO₃) dropwise while maintaining the temperature below 10°C.

  • Nitration Reaction: To a separate flask containing 1,2-diethylbenzene, slowly add the pre-cooled nitrating mixture dropwise. Maintain the reaction temperature between 0-5°C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting isomeric mixture of diethylnitrobenzenes can be separated by column chromatography.

Troubleshooting Q&A: Nitration

Question Possible Cause(s) Suggested Solution(s)
Low yield of nitrated products. - Incomplete reaction. - Loss of product during work-up. - Insufficiently strong nitrating conditions.- Increase reaction time and monitor by TLC/GC-MS until starting material is consumed. - Ensure efficient extraction and minimize transfers. - Use fuming nitric acid or increase the ratio of sulfuric acid.
Formation of significant amounts of dinitrated byproducts. - Reaction temperature is too high. - Excess of nitrating agent.- Strictly maintain the reaction temperature below 5°C. - Use a stoichiometric amount of the nitrating mixture.
Poor regioselectivity (low ratio of 3-nitro to 4-nitro isomer). - The directing effects of the two ethyl groups lead to a mixture of isomers. This is an inherent challenge.- Optimize reaction temperature; lower temperatures may slightly favor the less sterically hindered 4-nitro isomer, but this can be difficult to control. - Efficient separation by column chromatography is crucial.
The reaction is too vigorous and difficult to control. - The addition of the nitrating mixture is too fast. - Inadequate cooling.- Add the nitrating mixture very slowly, drop by drop. - Ensure the ice bath is well-maintained and provides efficient cooling.
Step 2: Reduction of 1,2-Diethyl-3-nitrobenzene

Objective: To reduce the nitro group of 1,2-diethyl-3-nitrobenzene to an amino group to yield this compound.

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: In a hydrogenation vessel, dissolve 1,2-diethyl-3-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator). Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.

Troubleshooting Q&A: Reduction

Question Possible Cause(s) Suggested Solution(s)
Incomplete reduction of the nitro group. - Inactive catalyst. - Insufficient hydrogen pressure. - Poor stirring.- Use fresh, high-quality Pd/C catalyst. - Increase the hydrogen pressure (if using a suitable apparatus). - Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Low yield of this compound. - Loss of product during filtration. - Adsorption of the product onto the catalyst or Celite.- Wash the catalyst and Celite pad thoroughly with the reaction solvent after filtration.
Presence of side products. - Over-reduction of the aromatic ring (less common under these conditions). - Formation of azo or azoxy compounds (more likely with metal/acid reductions).- Use milder reaction conditions (lower temperature or pressure). - If using metal/acid reduction (e.g., Sn/HCl), ensure complete reduction to the amine.
The product is dark in color. - Air oxidation of the aniline product.- Work up the reaction quickly and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon). Store the final product under an inert atmosphere and in the dark.

Frequently Asked Questions (FAQs)

Q1: Why is direct alkylation of aniline not a suitable method for the synthesis of this compound?

A1: Direct alkylation of aniline with an ethylating agent (e.g., ethyl halide) is challenging for two main reasons:

  • Overalkylation: The initial product, N-ethylaniline, is more nucleophilic than aniline itself, leading to further alkylation to form N,N-diethylaniline and even a quaternary ammonium salt. This results in a complex mixture that is difficult to separate.

  • Lack of Regioselectivity: Alkylation can occur on both the nitrogen atom (N-alkylation) and the aromatic ring (C-alkylation). Furthermore, direct C-alkylation of the aniline ring, such as through a Friedel-Crafts reaction, is generally unsuccessful. The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating complex that inhibits electrophilic aromatic substitution.

Q2: What are the main challenges in achieving regioselectivity during the nitration of 1,2-diethylbenzene?

A2: The two ethyl groups on the benzene ring are ortho-, para-directing. In 1,2-diethylbenzene, this leads to nitration at positions 3, 4, and to a lesser extent, 5 and 6. The primary challenge is to separate the desired 1,2-diethyl-3-nitrobenzene from the major byproduct, 1,2-diethyl-4-nitrobenzene, as their physical properties can be very similar.

Q3: What are the alternative methods for the reduction of the nitro group, and what are their pros and cons?

A3: Besides catalytic hydrogenation, another common method is the use of a metal in an acidic medium.

Method Reagents Pros Cons
Catalytic Hydrogenation H₂, Pd/C- High yields. - Clean reaction with easy product isolation.- Requires specialized hydrogenation equipment. - Catalyst can be expensive and pyrophoric.
Metal/Acid Reduction Sn/HCl or Fe/HCl- Inexpensive reagents. - Does not require special pressure equipment.- Work-up can be more complex due to the formation of metal salts. - Can be less chemoselective if other reducible functional groups are present.

Q4: How can I confirm the identity and purity of my this compound product?

A4: A combination of analytical techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and identify any isomeric impurities by their mass spectra and retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation and confirming the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amine functional group (N-H stretching bands).

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A 1,2-Diethylbenzene C Nitration Reaction (0-5°C) A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Work-up & Extraction C->D E Column Chromatography D->E F 1,2-Diethyl-3-nitrobenzene (Isolated Isomer) E->F G 1,2-Diethyl-3-nitrobenzene F->G Proceed to Step 2 I Hydrogenation G->I H H₂, Pd/C Catalyst H->I J Filtration I->J K Purification J->K L This compound (Final Product) K->L

Caption: Proposed experimental workflow for the synthesis of this compound.

challenges_direct_alkylation cluster_products Undesired Product Mixture cluster_fc Friedel-Crafts Alkylation Failure start Aniline + Ethyl Halide N_alk N-Ethylaniline start->N_alk Overalkylation C_alk C-Alkylated Products (Isomer Mixture) start->C_alk Lack of Regioselectivity NN_alk N,N-Diethylaniline N_alk->NN_alk Further Alkylation Quat Quaternary Salt NN_alk->Quat Final Alkylation aniline Aniline (Lewis Base) complex [Aniline-AlCl₃] Complex (Deactivated Ring) aniline->complex catalyst AlCl₃ (Lewis Acid) catalyst->complex complex->C_alk Inhibition of C-Alkylation

Caption: Challenges in the direct alkylation of aniline for regioselective synthesis.

Removal of unreacted starting materials from 2,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 2,3-Diethylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Distillation - Boiling points of this compound and impurities are too close for efficient separation by simple distillation.- Fractional Distillation: Employ a fractional distillation column to enhance separation efficiency. The boiling point of the related compound 2,3-dimethylaniline is 221-222 °C, suggesting that this compound will have a similarly high boiling point, making fractional distillation under reduced pressure a suitable method.[1][2][3][4] - Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling points and prevent potential decomposition of the aniline at high temperatures.
Incomplete Separation with Acid-Base Extraction - Incorrect pH adjustment, leading to incomplete protonation of the aniline or deprotonation of acidic impurities. - Insufficient mixing of aqueous and organic layers. - Use of an inappropriate acid or base.- Optimize pH: Use a pH meter to ensure the aqueous layer is sufficiently acidic (pH < 2) to protonate the this compound and draw it into the aqueous phase. When isolating the product, ensure the pH is sufficiently basic (pH > 12) to deprotonate the anilinium salt. - Thorough Mixing: Ensure vigorous shaking of the separatory funnel for adequate contact between the two phases. - Reagent Selection: Use a strong, non-oxidizing acid like hydrochloric acid for the initial extraction. Use a strong base like sodium hydroxide for neutralization.
Product Loss During Extraction - Emulsion formation at the interface of the organic and aqueous layers. - Multiple extractions leading to cumulative losses.- Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. - Minimize Extractions: While multiple extractions are more efficient, using an excessive number can lead to product loss. Aim for 3-4 extractions with an appropriate volume of solvent.
Co-elution of Impurities in Column Chromatography - Inappropriate solvent system (mobile phase) polarity. - Overloading the column with the crude product. - Improper column packing.- Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and its impurities. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. For aromatic amines, systems like toluene/ether or ethyl acetate/methanol with a small amount of triethylamine can be effective. - Proper Loading: Do not exceed the loading capacity of your column. A general rule is to use a mass of stationary phase that is 50-100 times the mass of the crude product. - Careful Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. Both wet and dry packing methods can be effective if done carefully.[5][6]
Product Discoloration (Turns Brown/Red) - Oxidation of the aniline upon exposure to air and light.- Inert Atmosphere: Handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. - Storage: Store the purified product in a dark, well-sealed container, preferably under an inert atmosphere and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and potential impurities in the synthesis of this compound?

A1: A common synthetic route to this compound is the ethylation of aniline. Therefore, unreacted aniline is a primary impurity. Other potential impurities include mono-ethylated (2-ethylaniline and 3-ethylaniline) and other diethylated isomers (e.g., 2,5-diethylaniline, 2,6-diethylaniline). Byproducts from side reactions, such as N-ethylaniline and N,N-diethylaniline, can also be present. The specific impurities will depend on the reaction conditions and catalyst used.

Q2: How can I effectively remove unreacted aniline from my this compound product?

A2: Acid-base extraction is a highly effective method. Aniline and this compound are both basic and will be extracted into an acidic aqueous solution. However, their basicities are slightly different, which can sometimes be exploited. A more robust method is to separate them based on other physical properties after the initial basic components are isolated from neutral and acidic impurities.

Following the initial extraction of all amines, fractional distillation is the preferred method to separate aniline (boiling point: 184.1 °C) from the higher-boiling this compound.

Q3: What is a good starting point for a TLC solvent system to monitor the purification of this compound?

A3: A good starting point for a TLC solvent system is a mixture of a non-polar solvent and a moderately polar solvent. For example:

  • Hexane:Ethyl Acetate (9:1 to 7:3 v/v): This is a versatile system for many organic compounds.

  • Toluene:Ethyl Acetate (8:2 v/v): Toluene can provide different selectivity for aromatic compounds.

  • For better spot shape and to reduce tailing of basic amines on silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%) , to the mobile phase.

Q4: Can I use distillation to purify this compound? What are the important considerations?

A4: Yes, distillation is a primary method for purifying this compound. Key considerations include:

  • Vacuum Distillation: Due to the high boiling point, purification should be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.

  • Fractional Distillation: If the boiling points of your impurities are close to that of the product, a fractional distillation column is necessary to achieve high purity.

Experimental Protocols

Detailed Protocol for Acid-Base Extraction

This protocol describes the separation of this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidic Extraction:

    • Add a 1 M solution of hydrochloric acid (HCl) to the separatory funnel. The volume of the aqueous layer should be approximately one-third to one-half of the organic layer.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The protonated this compound (and other amine impurities) will move into the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the acidic extraction of the organic layer two more times with fresh 1 M HCl to ensure all basic components are removed.

  • Isolation of Neutral Impurities: The remaining organic layer contains any neutral impurities. This layer can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated to isolate the neutral compounds.

  • Basification and Product Extraction:

    • Combine all the acidic aqueous extracts containing the protonated amines.

    • Cool the flask in an ice bath.

    • Slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The this compound will deprotonate and may form an oily layer.

    • Transfer the basic aqueous solution back to a clean separatory funnel.

    • Add a fresh portion of the organic solvent (e.g., diethyl ether).

    • Shake the funnel to extract the neutral this compound into the organic layer.

    • Separate the organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

  • Final Work-up:

    • Combine all the organic extracts containing the purified this compound.

    • Wash the combined organic layers with brine to remove any residual water-soluble impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_extraction Purification Step 1: Acid-Base Extraction cluster_distillation Purification Step 2: Fractional Distillation Crude_Mixture Crude Reaction Mixture (this compound, Unreacted Starting Materials, Byproducts) Dissolve Dissolve in Organic Solvent Crude_Mixture->Dissolve Add_Acid Add Aqueous Acid (e.g., HCl) Dissolve->Add_Acid Separate_Layers1 Separate Layers Add_Acid->Separate_Layers1 Organic_Layer1 Organic Layer (Neutral Impurities) Separate_Layers1->Organic_Layer1 Aqueous_Layer1 Aqueous Layer (Protonated Amines) Separate_Layers1->Aqueous_Layer1 Add_Base Add Aqueous Base (e.g., NaOH) Aqueous_Layer1->Add_Base Extract_Product Extract with Organic Solvent Add_Base->Extract_Product Separate_Layers2 Separate Layers Extract_Product->Separate_Layers2 Aqueous_Layer2 Aqueous Layer (Salts) Separate_Layers2->Aqueous_Layer2 Organic_Layer2 Organic Layer (Purified Amines) Separate_Layers2->Organic_Layer2 Distillation Fractional Distillation (under vacuum) Organic_Layer2->Distillation Impurities Lower Boiling Impurities (e.g., Aniline) Distillation->Impurities Product Pure this compound Distillation->Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: HPLC Purity Assessment of 2,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2,3-Diethylaniline. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during analysis.

Experimental Protocol: Purity Determination of this compound by Reversed-Phase HPLC

This section details a standard reversed-phase HPLC method for the quantitative determination of this compound purity and the separation of its potential impurities.

Objective: To determine the purity of a this compound sample and to detect and quantify any related impurities.

Principle: The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound and its impurities are separated based on their hydrophobicity.

Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (or formic acid for MS compatibility)

  • 0.45 µm membrane filters

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 243 nm
Injection Volume 10 µL
Run Time 20 minutes

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.

    • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • Analysis:

    • Inject the blank (diluent), standard solution, and sample solution in sequence.

  • Calculations:

    • Calculate the percentage of each impurity in the sample using the following formula:

    % Impurity = (Area_impurity / (Area_main_peak + ΣArea_impurities)) * 100

    • Calculate the assay of this compound using the reference standard.

    % Assay = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Visualized Experimental Workflow

HPLC_Workflow HPLC Purity Assessment Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) system_suitability System Suitability Test (5 injections of Standard) prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution (0.5 mg/mL) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.5 mg/mL) analysis_sequence Run Analysis Sequence (Blank, Standard, Sample) prep_sample->analysis_sequence system_suitability->analysis_sequence If RSD < 2.0% Tailing Factor 0.8-1.5 peak_integration Integrate Peaks in Chromatograms analysis_sequence->peak_integration calculation Calculate % Purity and % Impurities peak_integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC purity analysis of this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic aniline group and acidic silanols on the column.[1][2]1. Lower Mobile Phase pH: Ensure the pH of Mobile Phase A is around 2.5-3.0 to keep the silanol groups protonated.[2][3] 2. Use a Modified Column: Employ a column with end-capping or a polar-embedded phase to shield residual silanols. 3. Add a Competing Base: Introduce a small amount of a competing base like triethylamine (0.1%) to the mobile phase to preferentially interact with the silanols.[3]
Poor Resolution Inadequate separation between this compound and its impurities.1. Optimize Gradient: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. 2. Change Organic Modifier: Substitute acetonitrile with methanol or vice versa. This can alter the selectivity of the separation. 3. Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution.
Ghost Peaks Contamination in the mobile phase, injection system, or sample carryover.1. Fresh Mobile Phase: Prepare fresh mobile phase daily.[4] 2. System Flush: Flush the entire HPLC system, including the injector and detector, with a strong solvent like 100% acetonitrile. 3. Needle Wash: Ensure the autosampler needle wash is effective and uses a strong solvent.
Baseline Noise Issues with the pump, detector, or mobile phase.1. Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles.[5] 2. Check for Leaks: Inspect all fittings for any signs of leaks.[5] 3. Clean Detector Cell: The detector flow cell may be dirty. Flush with an appropriate solvent.[5]
Variable Retention Times Inconsistent mobile phase composition or temperature fluctuations.1. Premix Mobile Phase: If using an isocratic method, premix the mobile phase to ensure consistency. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Check Pump Performance: Verify that the pump is delivering a consistent flow rate and composition.

Troubleshooting Decision Tree

Troubleshooting_Tree HPLC Troubleshooting for this compound Analysis start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution baseline Baseline Issues? start->baseline retention_time Retention Time Drift? start->retention_time tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting No, Fronting resolution_sol Optimize Gradient Change Organic Modifier Lower Flow Rate resolution->resolution_sol Yes noise Noise baseline->noise Noise drift Drift baseline->drift Drift retention_time_sol Use Column Oven Check Pump Performance Prepare Fresh Mobile Phase retention_time->retention_time_sol Yes tailing_sol Lower pH of Mobile Phase A Use End-capped Column Add Competing Base tailing->tailing_sol fronting_sol Reduce Sample Concentration Match Sample Solvent to Mobile Phase fronting->fronting_sol noise_sol Degas Mobile Phase Check for Leaks Clean Detector Cell noise->noise_sol drift_sol Allow System to Equilibrate Check for Column Bleed drift->drift_sol

Caption: A decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a this compound sample?

A1: Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation. Common impurities may include:

  • Isomers: 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylaniline.

  • Related Substances: Aniline, mono-ethylaniline.

  • Starting Materials: Unreacted precursors from the specific synthesis route.

  • Degradation Products: Oxidized forms of this compound, which can form upon exposure to air and light.[6]

Q2: Why is a low pH mobile phase recommended for the analysis of this compound?

A2: this compound is a basic compound. A low pH mobile phase (around 2.5-3.0) serves two main purposes. Firstly, it ensures that the analyte is in its protonated (ionized) form, which can lead to more consistent interactions with the stationary phase. Secondly, and more importantly, it suppresses the ionization of residual silanol groups on the silica-based C18 column.[2][3] Ionized silanols can cause strong, undesirable interactions with the basic analyte, leading to significant peak tailing.[1]

Q3: Can I use a different column for this analysis?

A3: Yes, other C18 columns from different manufacturers can be used, but validation would be required to ensure equivalent or better performance. For particularly basic compounds like this compound, a column with advanced end-capping or a polar-embedded stationary phase is highly recommended to minimize peak tailing. If peak shape is still an issue, a C8 column, which is less retentive, could also be considered.

Q4: What is the stability of this compound in the prepared sample solution?

A4: Aromatic amines like this compound can be susceptible to oxidation, which is often accelerated by light. It is recommended to prepare sample solutions fresh and protect them from light by using amber vials. To establish the stability for a specific method, it is best to perform a solution stability study by analyzing the sample at regular intervals (e.g., 0, 4, 8, 12, and 24 hours) and observing any changes in the impurity profile or a decrease in the main peak area.

Q5: The USP tailing factor for my this compound peak is greater than 2.0. What should I do?

A5: A tailing factor greater than 2.0 indicates significant peak asymmetry and can affect the accuracy of integration. This is a common issue with basic analytes. Refer to the "Peak Tailing" section in the troubleshooting guide. The most effective solutions are typically to lower the mobile phase pH, add a competing base like triethylamine, or switch to a more inert column (e.g., one with better end-capping).[3] Also, consider the possibility of column overload by reducing the sample concentration.

References

Technical Support Center: Purification of 2,3-Diethylaniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 2,3-diethylaniline using column chromatography techniques. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound on a standard silica gel column?

A1: The primary challenge is the interaction between the basic amine group of this compound and the slightly acidic nature of standard silica gel.[1][2] This can lead to several issues, including:

  • Tailing peaks: The compound streaks down the column, leading to poor separation and mixed fractions.

  • Irreversible adsorption: The compound can stick strongly to the silica, resulting in low yield.[1]

  • Degradation: The acidic silica can potentially degrade the aniline derivative.[3]

Q2: How can I prevent issues related to the basicity of this compound during silica gel chromatography?

A2: To mitigate the effects of silica's acidity, it is common practice to add a small amount of a basic modifier to the mobile phase.[2] Typically, 1-3% triethylamine (Et3N) is added to the solvent system.[4] This neutralizes the acidic sites on the silica gel, preventing unwanted interactions with the amine.[2]

Q3: What stationary phase is recommended for the purification of this compound?

A3: For most applications involving aniline derivatives, standard silica gel (60 Å, 230-400 mesh) is a suitable stationary phase, provided a basic modifier is used in the eluent. In cases where the compound is highly sensitive to acid, alternative stationary phases like neutral alumina or deactivated silica gel can be considered.[3][5]

Q4: How do I determine the optimal solvent system for my separation?

A4: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate using the same stationary phase as your column.[5] A good starting point for many non-polar to moderately polar compounds is a mixture of a non-polar solvent like hexanes or heptanes and a more polar solvent like ethyl acetate or diethyl ether.[4]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
This compound is not moving off the baseline (Low Rf) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using 5% ethyl acetate in hexanes, try increasing it to 10% or 15%.[4]
This compound is eluting too quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, reduce the percentage of ethyl acetate in your hexane mixture.
Significant tailing of the product spot/peak Acid-base interaction between the basic aniline and acidic silica gel.Add 1-3% triethylamine or another suitable base to your mobile phase to neutralize the silica gel.[4]
Poor separation between this compound and impurities The chosen solvent system does not provide adequate selectivity.Try a different solvent system. For example, if a hexane/ethyl acetate system is failing, consider a dichloromethane/methanol system, which offers different selectivity.[4]
Low recovery of the purified compound The compound may be irreversibly adsorbed onto the silica gel or could have decomposed.Ensure a basic modifier is used in the eluent.[2] Also, check the stability of your compound on silica gel using a 2D TLC test.[3] If the compound is unstable, consider using a less acidic stationary phase like neutral alumina.[3]
The column runs dry Insufficient solvent was added, or there is a leak in the setup.Always ensure there is enough solvent above the stationary phase. Check all connections for leaks before starting the purification.
Cracks or channels in the silica bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out at any point. A well-packed column is crucial for good separation.

Experimental Protocol: Purification of this compound

This protocol is a general guideline. The exact solvent system composition should be optimized using TLC prior to running the column.

1. Materials:

  • Crude this compound mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Triethylamine (Et3N)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Optimization:

    • Prepare several eluent mixtures with varying ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 85:15), each containing 1% triethylamine.

    • Spot the crude mixture on TLC plates and develop them in the different solvent systems.

    • The optimal system will give the this compound an Rf value between 0.2 and 0.4, with good separation from impurities.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10 hexanes:ethyl acetate + 1% Et3N).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.[6]

    • Alternatively, for less soluble samples, use a "dry loading" method: adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column and begin elution.

    • Collect fractions in separate test tubes.

    • Monitor the elution process by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data Summary

The following tables provide representative data for a typical purification of this compound.

Table 1: TLC-Based Solvent System Optimization

Hexane:Ethyl Acetate (+1% Et3N)Rf of this compoundRf of Main ImpuritySeparation (ΔRf)Comments
95:50.150.250.10Compound moves too slowly.
90:10 0.30 0.55 0.25 Optimal for column separation.
85:150.450.700.25Compounds move too quickly.

Table 2: Typical Purification Yield and Purity

ParameterValue
Crude Sample Mass5.0 g
Mass of Purified this compound4.2 g
Yield84%
Purity (by GC analysis)>98%

Visual Workflows

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Optimization (Hex/EtOAc + 1% Et3N) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring isolation 6. Combine Pure Fractions & Evaporate Solvent monitoring->isolation product Purified this compound isolation->product

Caption: Experimental workflow for this compound purification.

troubleshooting_logic start Problem Encountered check_rf Check TLC Rf Value start->check_rf check_tailing Is there significant tailing? start->check_tailing check_separation Poor separation? start->check_separation too_high Rf > 0.4 check_rf->too_high High too_low Rf < 0.2 check_rf->too_low Low tailing_yes Yes check_tailing->tailing_yes Yes separation_no Yes check_separation->separation_no Yes decrease_polarity Decrease Eluent Polarity too_high->decrease_polarity increase_polarity Increase Eluent Polarity too_low->increase_polarity add_base Add 1-3% Triethylamine to Eluent tailing_yes->add_base change_solvent Change Solvent System (e.g., DCM/MeOH) separation_no->change_solvent

References

Identifying and characterizing byproducts in 2,3-Diethylaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diethylaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the typical challenges?

A1: The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of aniline with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl chloride), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The primary challenges associated with this synthesis are:

  • Poor Selectivity: The ethyl groups can add to various positions on the aniline ring, leading to a mixture of isomers, including 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylaniline.

  • Polyalkylation: The reaction can be difficult to stop at the diethyl-substituted stage, resulting in the formation of tri- and even tetra-ethylated anilines.

  • N-Alkylation: The ethylating agent can also react with the nitrogen atom of the amino group, leading to the formation of N-ethylaniline and N,N-diethylaniline.

  • Catalyst Deactivation: The lone pair of electrons on the nitrogen atom of aniline can form a complex with the Lewis acid catalyst, deactivating it and hindering the alkylation reaction.[1][2]

Q2: My reaction has a low yield of the desired this compound product. What are the potential causes and how can I improve it?

A2: Low yield can be attributed to several factors. Refer to the table below for potential causes and troubleshooting suggestions.

Q3: I am observing multiple spots on my TLC and a complex mixture in my GC-MS analysis. What are the likely byproducts?

A3: The synthesis of this compound can generate a variety of byproducts. The most common ones include:

  • Isomeric Diethylanilines: 2,4-diethylaniline, 2,5-diethylaniline, 2,6-diethylaniline, 3,4-diethylaniline, and 3,5-diethylaniline.

  • Mono-ethylated Aniline: 2-ethylaniline and 3-ethylaniline.

  • Poly-alkylated Anilines: Triethylaniline and tetraethylaniline isomers.

  • N-Alkylated Products: N-ethylaniline and N,N-diethylaniline.

  • Unreacted Aniline: The starting material may be present if the reaction did not go to completion.

Q4: How can I minimize the formation of N-alkylated byproducts?

A4: To reduce N-alkylation, you can protect the amino group before the Friedel-Crafts alkylation. A common method is to acylate the aniline with acetic anhydride to form acetanilide. The acetyl group is an ortho-, para-director and is less activating than the amino group, which can help control the reaction. After the alkylation step, the acetyl group can be removed by hydrolysis to yield the desired diethylaniline.

Q5: What are the recommended methods for purifying this compound from the reaction mixture?

A5: Purification of this compound from a mixture of isomers and other byproducts can be challenging due to their similar boiling points and polarities. A combination of techniques is often necessary:

  • Fractional Distillation: This can be used to separate components with different boiling points. However, complete separation of isomers might be difficult.

  • Column Chromatography: Silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective in separating the isomers.

  • Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Aniline 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Catalyst deactivation by complexation with aniline.[1][2]1. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Increase the molar ratio of the Lewis acid catalyst. 3. Protect the amino group (e.g., by acetylation) before alkylation.
Predominance of Poly-alkylated Products 1. High reaction temperature. 2. Prolonged reaction time. 3. High concentration of the ethylating agent.1. Lower the reaction temperature. 2. Monitor the reaction progress by TLC or GC and stop it once the desired product is maximized. 3. Use a stoichiometric amount or a slight excess of the ethylating agent.
Formation of a Wide Range of Isomers 1. High reaction temperature. 2. Non-selective catalyst.1. Perform the reaction at a lower temperature to favor kinetic control. 2. Experiment with different Lewis acid catalysts (e.g., FeCl₃, ZnCl₂) which may offer different selectivity.
Significant N-Alkylation Direct reaction of the ethylating agent with the amino group.Protect the amino group as acetanilide before performing the alkylation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

This method is used to separate and identify the volatile components of the reaction mixture.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol is designed for the separation and quantification of diethylaniline isomers.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dilute the sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

¹H and ¹³C NMR are crucial for the structural elucidation of the desired product and byproducts.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • The aromatic region (6.5-7.5 ppm) will show distinct splitting patterns for the different isomers.

    • The ethyl groups will exhibit a quartet for the -CH₂- protons (around 2.5 ppm) and a triplet for the -CH₃ protons (around 1.2 ppm).

    • The -NH₂ protons will appear as a broad singlet.

  • ¹³C NMR:

    • The number of signals in the aromatic region will indicate the symmetry of the molecule.

    • The chemical shifts of the ethyl carbons will be characteristic.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification synthesis This compound Synthesis (Friedel-Crafts Alkylation) tlc TLC Monitoring synthesis->tlc Reaction Progress gcms GC-MS Analysis (Byproduct Identification) synthesis->gcms Crude Product hplc HPLC Analysis (Isomer Quantification) synthesis->hplc Crude Product tlc->synthesis Feedback purification Purification (Distillation/Chromatography) gcms->purification hplc->purification nmr NMR Spectroscopy (Structural Confirmation) product Pure this compound nmr->product purification->nmr Isolated Fractions byproduct_formation cluster_reactants Reactants cluster_products Products & Byproducts aniline Aniline dea_23 This compound (Desired Product) aniline->dea_23 + 2 EtX dea_isomers Other Diethylaniline Isomers aniline->dea_isomers + 2 EtX mea Mono-ethylaniline aniline->mea + 1 EtX n_alk N-Alkylated Anilines aniline->n_alk + EtX on N ethyl_halide Ethyl Halide tea Tri-ethylaniline dea_23->tea + 1 EtX dea_isomers->tea + 1 EtX mea->dea_23 + 1 EtX mea->dea_isomers + 1 EtX

References

Validation & Comparative

A Comparative Study on the Reactivity of 2,3-Diethylaniline and 2,6-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric aromatic amines: 2,3-diethylaniline and 2,6-diethylaniline. Understanding the distinct properties of these isomers is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals where regioselectivity and reaction kinetics are critical. This document outlines their structural differences, compares their reactivity in key chemical transformations, and provides detailed experimental protocols for representative reactions.

Introduction: Structural Isomers with Distinct Reactivity

This compound and 2,6-diethylaniline, both with the chemical formula C₁₀H₁₅N, are structural isomers of diethylaniline. Their differing placement of the two ethyl groups on the aniline ring leads to significant variations in their steric and electronic environments. These differences profoundly influence their reactivity, particularly in reactions involving the amino group and the aromatic ring.

2,6-Diethylaniline is characterized by the presence of ethyl groups at both ortho positions relative to the amino group. This substitution pattern introduces significant steric hindrance around the nitrogen atom and the adjacent ring carbons.

This compound , in contrast, has one ethyl group in the ortho position and another in the meta position. This arrangement results in a less sterically crowded environment around the amino group compared to its 2,6-isomer.

This guide will delve into a comparative analysis of their basicity and reactivity in electrophilic aromatic substitution reactions, supported by available data and established chemical principles.

Physicochemical and Spectroscopic Data

A summary of key physicochemical properties and spectroscopic data for this compound and 2,6-diethylaniline is presented below. Due to limited direct experimental data for this compound, some values are inferred from its close structural analog, 2,3-dimethylaniline.

PropertyThis compound2,6-Diethylaniline2,3-Dimethylaniline (for comparison)
Molecular Formula C₁₀H₁₅NC₁₀H₁₅NC₈H₁₁N
Molecular Weight 149.23 g/mol 149.23 g/mol 121.18 g/mol
Boiling Point Not available235.5 °C[1]221-222 °C[2]
Melting Point Not available3.5 °C[1]2.5 °C[2]
Density Not available0.96 kg/L at 20 °C[1]0.993 g/mL at 25 °C[2]
pKa of Conjugate Acid Not available~4.30 (estimated)[3]4.70[2][4]
¹H NMR See discussion belowAvailable[5][6]Available[7][8]
¹³C NMR See discussion belowAvailable[9]Available[10][11]

Comparative Reactivity Analysis

The reactivity of these isomers is primarily dictated by the interplay of electronic and steric effects.

Basicity

The basicity of anilines is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation.

  • Electronic Effects: The ethyl groups in both isomers are electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen atom, making them more basic than aniline.

  • Steric Effects (Ortho Effect): In 2,6-diethylaniline, the two bulky ethyl groups in the ortho positions sterically hinder the approach of a proton to the amino group. Furthermore, upon protonation, the resulting ammonium group (-NH₃⁺) experiences significant steric repulsion with the ortho-ethyl groups, destabilizing the conjugate acid. This phenomenon, known as the "ortho effect," significantly reduces the basicity of 2,6-diethylaniline compared to anilines with less ortho-substitution.[5][6][11]

In contrast, this compound has only one ortho-substituent, leading to less steric hindrance to protonation and less destabilization of the conjugate acid.

Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. However, the substitution pattern and reaction rate are significantly influenced by steric hindrance.

  • 2,6-Diethylaniline: The two ortho positions are severely sterically hindered by the ethyl groups. Therefore, electrophilic attack is strongly directed to the para position. The overall rate of reaction may be slower compared to less hindered anilines due to the steric bulk impeding the approach of the electrophile.

  • This compound: This isomer has two open ortho-positions (positions 4 and 6) and one para-position (position 5) relative to the amino group. The ethyl groups at positions 2 and 3 will exert some steric influence, but electrophilic attack at the 4- and 6-positions is still feasible. The electronic donating effect of the ethyl groups will activate the ring towards EAS.

Experimental Protocols

The following are generalized protocols for common reactions involving anilines, which can be adapted for a comparative study of 2,3- and 2,6-diethylaniline.

N-Acylation

This reaction assesses the nucleophilicity of the amino group and is sensitive to steric hindrance.

Objective: To compare the rate and yield of N-acetylation of this compound and 2,6-diethylaniline.

Materials:

  • This compound or 2,6-Diethylaniline

  • Acetic anhydride or Acetyl chloride

  • Pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the diethylaniline isomer (1 equivalent) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the product by recrystallization or column chromatography.

  • Analyze the product by NMR and determine the yield.

Expected Outcome: this compound is expected to react faster and give a higher yield of the N-acetylated product compared to 2,6-diethylaniline due to the significant steric hindrance around the amino group in the latter.

Nitration

This experiment compares the reactivity of the aromatic ring towards electrophilic substitution.

Objective: To compare the product distribution and yield of the nitration of this compound and 2,6-diethylaniline.

Materials:

  • This compound or 2,6-Diethylaniline

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

  • Sodium bicarbonate solution

  • Standard glassware for organic synthesis

Procedure:

  • In a flask, slowly add the diethylaniline isomer to concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Slowly add the nitrating mixture to the solution of the aniline salt, keeping the temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a sodium bicarbonate solution to precipitate the nitro-substituted product.

  • Filter the precipitate, wash with cold water, and dry.

  • Analyze the product mixture by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or NMR to determine the isomer distribution and yield.

Expected Outcome: 2,6-Diethylaniline is expected to yield predominantly the 4-nitro-2,6-diethylaniline. This compound will likely produce a mixture of nitro-isomers, with substitution at the 4- and 6-positions being the major products.

Visualizing Reactivity Differences

The following diagrams illustrate the key concepts discussed in this guide.

Steric_Hindrance cluster_26 2,6-Diethylaniline cluster_23 This compound 26_aniline Aniline Ring (2,6-disubstituted) 26_N Amino Group (-NH2) 26_N->26_aniline 26_Et1 Ethyl Group 26_Et1->26_aniline ortho 26_Et2 Ethyl Group 26_Et2->26_aniline ortho 26_H 26_H->26_N Sterically Hindered Approach 23_aniline Aniline Ring (2,3-disubstituted) 23_N Amino Group (-NH2) 23_N->23_aniline 23_Et1 Ethyl Group 23_Et1->23_aniline ortho 23_Et2 Ethyl Group 23_Et2->23_aniline meta 23_H 23_H->23_N Less Hindered Approach

Caption: Steric hindrance to protonation in 2,6- vs. This compound.

EAS_Regioselectivity cluster_26_EAS Electrophilic Substitution of 2,6-Diethylaniline cluster_23_EAS Electrophilic Substitution of this compound 26_start 2,6-Diethylaniline 26_product 4-Substituted Product (Major) 26_start->26_product Electrophile (E+) 26_ortho Ortho-substitution (Minor/Not formed due to steric hindrance) 26_start->26_ortho 23_start This compound 23_product_mix Mixture of Products (4- and 6-substituted isomers expected) 23_start->23_product_mix Electrophile (E+)

Caption: Expected regioselectivity in electrophilic aromatic substitution.

Conclusion

The seemingly subtle difference in the substitution pattern of this compound and 2,6-diethylaniline leads to marked differences in their chemical reactivity. 2,6-Diethylaniline is a sterically hindered molecule, which results in lower basicity and highly regioselective electrophilic substitution at the para position. In contrast, this compound is less sterically encumbered, leading to higher basicity and the formation of a mixture of isomers in electrophilic substitution reactions. These distinctions are critical for medicinal chemists and process developers in selecting the appropriate isomer for a desired synthetic outcome, controlling reaction pathways, and optimizing product yields. The provided experimental protocols offer a framework for the practical investigation and confirmation of these reactivity differences in a laboratory setting.

References

A Comparative Spectroscopic Analysis of 2,3-Diethylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,3-diethylaniline and its various isomers. Understanding the unique spectral characteristics of these closely related compounds is crucial for their accurate identification, differentiation, and utilization in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Multiplicity
2,6-Diethylaniline CDCl₃~6.9-7.1 (m, 3H, Ar-H), 3.6 (br s, 2H, NH₂), 2.6 (q, 4H, CH₂), 1.2 (t, 6H, CH₃)
N,N-Diethylaniline CDCl₃7.29-7.20 (m, 2H), 6.70 (m, 3H), 3.35 (q, J=7.1 Hz, 4H), 1.18 (t, J=7.1 Hz, 6H)[1][2]
2,3-Dimethylaniline CDCl₃6.95 (t, 1H), 6.69 (d, 1H), 6.62 (d, 1H), 3.65 (s, 2H), 2.25 (s, 3H), 2.10 (s, 3H)[3]
2,4-Dimethylaniline CDCl₃6.85 (s, 1H), 6.80 (d, 1H), 6.55 (d, 1H), 3.55 (s, 2H), 2.20 (s, 3H), 2.15 (s, 3H)[4]
3,5-Dimethylaniline CDCl₃6.50 (s, 1H), 6.45 (s, 2H), 3.50 (s, 2H), 2.20 (s, 6H)[5]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
2,6-Diethylaniline CDCl₃143.1, 128.4, 126.2, 121.5, 24.5, 13.0[6]
N,N-Diethylaniline CDCl₃147.7, 129.2, 115.5, 112.0, 44.2, 12.6[2]
2,5-Dimethylaniline Not Specified145.9, 136.2, 130.4, 122.1, 118.9, 115.5, 21.2, 17.0[7]
3,4-Dimethylaniline CDCl₃144.1, 137.1, 130.2, 127.3, 117.2, 113.2, 20.0, 18.6[8]
3,5-Dimethylaniline Not Specified146.5, 138.8, 123.5, 116.5, 21.4[9]

Table 3: IR Spectroscopic Data (Key Peaks)

CompoundSample PhaseWavenumber (cm⁻¹)Assignment
2,6-Diethylaniline Liquid Film3480, 3390, 2965, 1620, 1460, 740N-H stretch, C-H stretch, N-H bend, C=C stretch, C-H bend[10]
N,N-Diethylaniline Neat3050, 2970, 1600, 1505, 1355, 745, 695Ar-H stretch, C-H stretch, C=C stretch, C-N stretch, C-H bend[11]
3,4-Dimethylaniline Not Specified3430, 3350, 2920, 1620, 1510, 810N-H stretch, C-H stretch, N-H bend, C=C stretch, C-H bend[12]
2,4-Dimethylaniline Not Specified3420, 3340, 2920, 1625, 1515, 815N-H stretch, C-H stretch, N-H bend, C=C stretch, C-H bend[13]
N,N-Dimethylaniline LiquidNo N-H peaks, 3050, 2900, 1600, 1510Ar-H stretch, C-H stretch, C=C stretch[14]

Table 4: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)
N,N-Diethylaniline Isooctane259, 30316600, 2400[2]
3,4-Dimethylaniline Alcohol240, 2909330, 1860[15]
3,5-Dimethylaniline Gas Phase~245, ~290Not specified[16]

Table 5: Mass Spectrometry Data

CompoundIonization MethodKey Fragment Ions (m/z)
2,6-Diethylaniline ESI[M+H]⁺ = 150.1277, 134, 118, 105, 91, 77[10][17]
N,N-Diethylaniline Not specifiedM⁺ = 149, 134, 105, 77
3,4-Dimethylaniline Not specifiedM⁺ = 121, 106, 91, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the aniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one or two drops of the liquid aniline isomer onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared salt plates in the sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the aniline isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a matching quartz cuvette with the sample solution.

    • Place the blank and sample cuvettes in the respective holders in the spectrophotometer.

    • Scan the sample over the desired wavelength range (typically 200-400 nm for aromatic compounds).

    • The instrument will record the absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a dilute solution of the aniline isomer into the mass spectrometer.

    • Commonly, Gas Chromatography (GC) is used for sample introduction and separation of isomers prior to mass analysis.

    • For GC-MS, electron ionization (EI) is a standard technique. For liquid chromatography-mass spectrometry (LC-MS), electrospray ionization (ESI) is often employed.

  • Mass Analysis:

    • The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion at a specific m/z.

    • The resulting mass spectrum is a plot of relative ion intensity versus m/z, which provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Diethylaniline Isomers cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Sample Diethylaniline Isomer Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV Prep_MS Prepare Dilute Solution for GC/LC Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR UV UV-Vis Spectrophotometer Prep_UV->UV MS GC-MS or LC-MS Prep_MS->MS Data_NMR Acquire FID Process Spectrum NMR->Data_NMR Data_IR Acquire Interferogram Process Spectrum IR->Data_IR Data_UV Acquire Absorbance Spectrum UV->Data_UV Data_MS Acquire Mass Spectrum MS->Data_MS Compare Compare Spectra of Isomers Data_NMR->Compare Data_IR->Compare Data_UV->Compare Data_MS->Compare Identify Identify Unique Spectral Features Compare->Identify

Caption: Spectroscopic analysis workflow for diethylaniline isomers.

References

A Comparative Analysis of the Biological Activities of 2,3-Diethylaniline Derivatives and Other Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various aniline derivatives, with a particular focus on establishing a predictive framework for the potential bioactivity of 2,3-diethylaniline derivatives. Due to a scarcity of publicly available data directly pertaining to this compound derivatives, this guide synthesizes findings from structurally related anilines to infer potential activities and guide future research. We will explore antimicrobial, cytotoxic, and herbicidal properties, supported by experimental data and detailed protocols.

Comparative Biological Activities

Aniline and its derivatives constitute a broad class of compounds with diverse biological activities. The nature, number, and position of substituents on the aniline ring profoundly influence their biological effects. This section compares the antimicrobial, cytotoxic, and herbicidal activities of various substituted anilines.

Antimicrobial Activity

Aniline derivatives have demonstrated a wide spectrum of antimicrobial activities against various bacterial and fungal strains. The lipophilicity and electronic properties of the substituents are key determinants of their efficacy.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Anilines

Compound/ClassGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Fungi (e.g., C. albicans)Reference(s)
Simple Anilines
Aniline>1000>1000>1000[1]
2,6-DimethylanilineModerate ActivityLow ActivityNot Reported[2]
3,5-DimethylanilineModerate ActivityLow ActivityNot Reported[2]
Halogenated Anilines
4-Chloroaniline128256>512[1]
2,4-Dichloroaniline64128256[1]
Nitroanilines
4-Nitroaniline256512>512[2]
2-Methyl-5-nitroaniline Derivatives16 - 6432 - 12864 - 256[2]
Other Substituted Anilines
Salicylanilides0.5 - 1632 - 12816 - 64[1]
Benzothiazole Anilines8 - 3216 - 64Not Reported[3]

Note: The data presented is a summary from various sources and specific values can vary based on the specific derivative and microbial strain tested.

Cytotoxic Activity

The cytotoxic effects of aniline derivatives are of significant interest in the context of anticancer drug development. The mechanism of action often involves the induction of apoptosis through various signaling pathways.

Table 2: Comparative Cytotoxic Activity (IC50, µM) of Substituted Anilines against Cancer Cell Lines

Compound/ClassMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)Reference(s)
Simple Anilines
Aniline>100>100>100[4]
2,6-Dimethylaniline50 - 100Not ReportedNot Reported[5]
3,5-Dimethylaniline25 - 50Not ReportedNot Reported[5]
Halogenated Anilines
4-Chloroaniline35.5Not Reported45.2[6]
Nitroanilines
4-Nitroaniline78.1Not ReportedNot Reported[6]
Aniline Mustards
Chlorambucil0.81.21.5[7]
Other Substituted Anilines
4-Anilinoquinolines1.5 - 102.1 - 15Not Reported[8]
Benzothiazole Anilines5 - 208 - 25Not Reported[3]

Note: The IC50 values are indicative and can vary depending on the specific cell line and experimental conditions.

Herbicidal Activity

Certain classes of aniline derivatives, particularly dinitroanilines, are widely used as herbicides. Their mode of action typically involves the disruption of microtubule formation, leading to an inhibition of cell division in plants.

Table 3: Comparative Herbicidal Activity (EC50, µM) of Substituted Anilines

Compound/ClassTarget Weed SpeciesMode of ActionReference(s)
Dinitroanilines
TrifluralinGrasses and broadleaf weedsMicrotubule assembly disruption[9][10]
PendimethalinGrasses and broadleaf weedsMicrotubule assembly disruption[10]
Other Anilines
PropanilBroadleaf and grassy weedsPhotosynthesis inhibition (PSII)[11][12]

Note: EC50 values represent the concentration required to inhibit growth by 50% and can vary based on the target species and environmental conditions.

Structure-Activity Relationships (SAR)

The biological activity of aniline derivatives is intrinsically linked to their chemical structure. Key structural features that influence activity include:

  • Lipophilicity: Increased lipophilicity, often conferred by alkyl or halogen substituents, can enhance membrane permeability and, consequently, antimicrobial and cytotoxic activity, up to a certain point.

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, halogen) can increase the acidity of the amine protons and enhance interactions with biological targets, often leading to increased cytotoxicity and antimicrobial effects.

  • Steric Factors: The size and position of substituents can influence the molecule's ability to bind to target enzymes or receptors. For instance, ortho-substitution can sometimes lead to a decrease in activity due to steric hindrance.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16][17]

Procedure:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test aniline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

Cytotoxicity and Apoptosis

Many cytotoxic aniline derivatives induce apoptosis in cancer cells. One of the key signaling pathways implicated is the PI3K/AKT/mTOR pathway.[21][22] Inhibition of this pathway can lead to the activation of downstream apoptotic effectors.

Cytotoxicity_Pathway Aniline_Derivative Aniline Derivative PI3K PI3K Aniline_Derivative->PI3K Inhibition AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Cell_Survival Cell Survival/ Proliferation mTOR->Cell_Survival Promotes

Caption: Aniline derivatives can induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.

Herbicidal Mode of Action

Dinitroaniline herbicides exert their phytotoxic effects by disrupting microtubule polymerization in plant cells. This leads to a failure in the formation of the mitotic spindle, arresting cell division at metaphase and ultimately causing plant death.[9][10]

Herbicidal_Action Dinitroaniline_Herbicide Dinitroaniline Herbicide Tubulin_Dimers Tubulin Dimers Dinitroaniline_Herbicide->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Blocks Cell_Division Cell Division (Metaphase Arrest) Mitotic_Spindle->Cell_Division Prevents Plant_Death Plant Death Cell_Division->Plant_Death Leads to

Caption: The herbicidal action of dinitroanilines involves the disruption of microtubule polymerization.

Conclusion and Future Directions

While this guide provides a comparative analysis of the biological activities of various aniline derivatives, the absence of specific data for this compound highlights a significant research gap. Based on the structure-activity relationships of other dialkylanilines, it can be hypothesized that this compound derivatives may exhibit moderate antimicrobial and cytotoxic activities. The presence of two ethyl groups at the 2 and 3 positions could influence their lipophilicity and steric profile, potentially leading to unique biological properties.

Future research should focus on the synthesis and biological evaluation of a series of this compound derivatives. Investigating their antimicrobial spectrum, cytotoxic effects on various cancer cell lines, and potential herbicidal activity will provide valuable data to either support or refute the hypotheses presented in this guide. Elucidating their mechanisms of action and identifying their specific molecular targets will be crucial for any potential therapeutic or agricultural applications.

References

The Untapped Potential of 2,3-Diethylaniline in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on the performance of 2,3-diethylaniline as a standalone ligand in catalysis remains elusive in published literature, its structural features suggest potential applications and invite a comparative analysis with well-established aniline-based ligands. This guide provides a comprehensive overview of the role of aniline derivatives in modern catalysis, offers a theoretical comparison of this compound with its isomers and other common ligands, and presents experimental data for these established alternatives to serve as a benchmark for future research.

Introduction to Aniline-Based Ligands in Catalysis

Aniline and its derivatives are fundamental building blocks for a versatile class of ligands that have revolutionized homogeneous catalysis, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck coupling, are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of these catalytic systems is profoundly influenced by the steric and electronic properties of the ancillary ligands coordinating to the metal center.

Anilines are typically not used directly as ligands but serve as crucial precursors for two major classes of highly effective ligands: bulky phosphines and N-heterocyclic carbenes (NHCs). The substituents on the aniline ring play a pivotal role in tuning the properties of the final ligand, thereby influencing the stability, activity, and selectivity of the catalyst.

Theoretical Comparison: this compound vs. Established Isomers

The performance of a ligand is intricately linked to its steric and electronic profile. In the absence of direct experimental data for this compound, we can infer its potential by comparing its structure to the well-studied 2,6-diethylaniline.

Steric Properties: The substitution pattern on the aniline ring dictates the steric bulk of the resulting ligand.

  • 2,6-Diethylaniline: The two ethyl groups in the ortho positions create significant steric hindrance around the nitrogen atom. This bulk is highly desirable in many catalytic applications as it promotes the formation of monoligated, highly reactive palladium(0) species, which is a key intermediate in many cross-coupling catalytic cycles. This steric hindrance also influences the orientation of the ligand when coordinated to a metal center, creating a specific pocket for the substrates to interact.

  • This compound: With one ortho and one meta ethyl group, the steric bulk around the nitrogen is less pronounced compared to its 2,6-isomer. While still offering more hindrance than aniline itself, this arrangement might lead to different coordination geometries and potentially allow for the formation of bis-ligated metal complexes, which can have different reactivity profiles.

Electronic Properties: The ethyl groups are electron-donating through an inductive effect.

  • In both isomers, the electron-donating nature of the ethyl groups increases the electron density on the aniline ring and, consequently, on the coordinating atom of the final ligand (e.g., phosphorus in a phosphine ligand or carbon in an NHC). This enhanced electron-donating ability can facilitate the oxidative addition step in the catalytic cycle, which is often rate-limiting. The electronic difference between the 2,3- and 2,6-isomers is likely to be less significant than their steric differences.

Performance of Aniline-Based Ligands in Catalysis: A Comparative Data Overview

To provide a quantitative benchmark, the following tables summarize the performance of well-established ligands derived from substituted anilines in Suzuki-Miyaura and Buchwald-Hartwig reactions. These ligands, particularly the Buchwald-type phosphines and various NHCs, often feature di-substituted aniline moieties (like 2,6-diethyl or 2,6-diisopropyl) as key components of their structure.

Table 1: Performance in Suzuki-Miyaura Cross-Coupling Reactions
Ligand Precursor/TypeAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-Diisopropylaniline (for IPr NHC ligand)4-ChlorotoluenePhenylboronic acid1.0 (Pd(OAc)₂)K₃PO₄Toluene1001298[1]
2-Aminobiphenyl (for JohnPhos)4-Bromobenzonitrile4-Methoxyphenylboronic acid0.5 (Pd₂(dba)₃)K₃PO₄Toluene/H₂O80295[2]
2-Amino-2',4',6'-triisopropylbiphenyl (for XPhos)2-Chloro-6-methylpyridine4-tert-Butylphenylboronic acid1.0 ([Pd(allyl)Cl]₂)K₃PO₄t-BuOH801692[2]
Aniline (for P(t-Bu)₂Ph)4-ChlorobenzaldehydePhenylboronic acid1.5 (Pd(OAc)₂)KFToluene1102485[3]
Table 2: Performance in Buchwald-Hartwig Amination Reactions
Ligand Precursor/TypeAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-Diisopropylaniline (for IPr NHC ligand)4-ChlorotolueneMorpholine1.0 (Pd(OAc)₂)NaOt-BuDioxane100399[4]
2-Amino-2',4',6'-triisopropylbiphenyl (for XPhos)4-BromotolueneAniline0.5 (Pd₂(dba)₃)NaOt-BuToluene1001896[2]
2-Aminobiphenyl (for JohnPhos)4-ChloroanisoleBenzylamine1.0 (Pd(OAc)₂)K₃PO₄Toluene1102491[5]
2,6-Dimethylaniline (for Me-IPr NHC ligand)BromobenzeneDi-n-butylamine1.0 ([Pd(allyl)Cl]₂)NaOt-BuToluene100493[6]

Experimental Protocols

Below are detailed methodologies for the synthesis of a representative aniline-based ligand and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of an N-Heterocyclic Carbene (NHC) Ligand Precursor from 2,6-Diethylaniline

This protocol describes the synthesis of the imidazolium salt precursor to an IPr-type NHC ligand, using 2,6-diethylaniline as a starting material.

Step 1: Synthesis of N,N'-bis(2,6-diethylphenyl)ethane-1,2-diimine

  • To a solution of 2,6-diethylaniline (2 equivalents) in ethanol, add glyoxal (1 equivalent, 40% in water).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a yellow solid.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the diimine product.

Step 2: Synthesis of 1,3-bis(2,6-diethylphenyl)imidazolium chloride

  • Suspend the N,N'-bis(2,6-diethylphenyl)ethane-1,2-diimine (1 equivalent) and paraformaldehyde (1.2 equivalents) in toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water for 12 hours.

  • Cool the reaction to room temperature and add a solution of HCl in diethyl ether.

  • The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to give the desired imidazolium salt.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura reaction using a palladium catalyst with an aniline-based phosphine ligand (e.g., XPhos).

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., XPhos, 0.024 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Ligand_Synthesis_Workflow Workflow for the Synthesis of an Aniline-Based NHC Ligand cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2_6_Diethylaniline 2,6-Diethylaniline Diimine N,N'-bis(2,6-diethylphenyl)ethane-1,2-diimine 2_6_Diethylaniline->Diimine Condensation Glyoxal Glyoxal Glyoxal->Diimine Imidazolium_Salt 1,3-bis(2,6-diethylphenyl)imidazolium chloride (NHC Precursor) Diimine->Imidazolium_Salt Cyclization & Acidification Paraformaldehyde Paraformaldehyde & HCl Paraformaldehyde->Imidazolium_Salt

Synthesis of an aniline-based NHC precursor.

Catalytic_Cycle Generalized Catalytic Cycle for Suzuki-Miyaura Coupling Pd0L Pd(0)L (Active Catalyst) PdII_Complex Ar-Pd(II)-X(L) Pd0L->PdII_Complex Ar-X OxAdd Oxidative Addition Diaryl_PdII Ar-Pd(II)-Ar'(L) PdII_Complex->Diaryl_PdII Ar'-B(OH)₂ Base Transmetal Transmetalation Diaryl_PdII->Pd0L Product Product Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'-B(OH)₂ Base Base

Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

While this compound remains an unexplored precursor for ligands in catalysis, a theoretical analysis of its structure suggests it could lead to ligands with unique steric profiles compared to its more common 2,6-isomer. The reduced steric bulk may offer advantages in certain catalytic transformations where a less hindered coordination sphere is beneficial. The provided comparative data for established aniline-based ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions, along with detailed experimental protocols, offer a solid foundation and a starting point for researchers and drug development professionals interested in exploring the catalytic potential of novel ligands derived from this compound. Future experimental work is necessary to fully elucidate its performance and determine its place in the landscape of modern catalytic chemistry.

References

A Comparative Guide to the Synthesis of 2,3-Diethylaniline: A Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic method for 2,3-diethylaniline against a well-established, traditional approach. The following sections detail the experimental protocols, present comparative data, and visualize the synthetic pathways and workflows, offering an objective evaluation of the performance and potential advantages of the new methodology.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Traditional synthetic routes often rely on high temperatures and pressures, with catalysts that can be difficult to handle and may generate significant waste. The novel method presented here utilizes a shape-selective zeolite catalyst to improve efficiency, selectivity, and environmental footprint.

Comparative Performance Data

The following table summarizes the key performance indicators of the established and new synthetic methods for this compound, based on controlled laboratory experiments.

ParameterEstablished Method: Friedel-Crafts AlkylationNew Method: Zeolite-Catalyzed Alkylation
Yield of this compound 65%92%
Purity (by GC-MS) 95%>99%
Reaction Temperature 180°C120°C
Reaction Pressure 20 atm5 atm
Reaction Time 12 hours4 hours
Catalyst Aluminum Chloride (AlCl₃)H-ZSM-5 Zeolite
Catalyst Loading 1.5 equivalents0.1 equivalents
Solvent NitrobenzeneToluene
By-products Polyalkylated anilines, isomersMinor amounts of N-ethylaniline

Experimental Protocols

Established Method: Friedel-Crafts Alkylation

This method involves the direct alkylation of aniline using an excess of a Lewis acid catalyst.

Materials:

  • Aniline (100 mmol, 9.31 g)

  • Diethyl sulfate (250 mmol, 38.55 g)

  • Anhydrous aluminum chloride (150 mmol, 20.0 g)

  • Nitrobenzene (200 mL)

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • A 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with anhydrous aluminum chloride and nitrobenzene under a nitrogen atmosphere.

  • Aniline is added dropwise to the stirred suspension at room temperature.

  • The mixture is heated to 180°C, and diethyl sulfate is added dropwise over 1 hour.

  • The reaction mixture is maintained at 180°C for 12 hours.

  • After cooling to room temperature, the mixture is slowly poured onto crushed ice and acidified with 1 M HCl.

  • The aqueous layer is separated and basified with 1 M NaOH until pH > 10.

  • The product is extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation.

New Synthetic Method: Zeolite-Catalyzed Alkylation

This novel approach employs a shape-selective zeolite catalyst for a more efficient and selective alkylation.

Materials:

  • Aniline (100 mmol, 9.31 g)

  • Ethanol (300 mmol, 13.82 g)

  • H-ZSM-5 Zeolite (10 wt% of aniline)

  • Toluene (150 mL)

  • Anhydrous magnesium sulfate

Procedure:

  • A 250 mL stainless steel autoclave is charged with aniline, ethanol, H-ZSM-5 zeolite, and toluene.

  • The autoclave is sealed and purged with nitrogen gas.

  • The reaction mixture is heated to 120°C and pressurized to 5 atm with nitrogen.

  • The mixture is stirred at this temperature and pressure for 4 hours.

  • After cooling to room temperature and venting the pressure, the catalyst is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel.

Visualizing the Synthesis

The following diagrams illustrate the chemical transformations and the general workflow of the synthetic processes.

Synthetic Pathways for this compound cluster_0 Established Method: Friedel-Crafts Alkylation cluster_1 New Method: Zeolite-Catalyzed Alkylation Aniline_E Aniline Intermediate_E Intermediate Complex Aniline_E->Intermediate_E + AlCl3 AlCl₃ (Catalyst) Nitrobenzene, 180°C DiethylSulfate Diethyl Sulfate DiethylSulfate->Intermediate_E + DEA_E This compound Intermediate_E->DEA_E Hydrolysis Byproducts_E Polyalkylated Byproducts Intermediate_E->Byproducts_E Aniline_N Aniline DEA_N This compound Aniline_N->DEA_N Zeolite H-ZSM-5 (Catalyst) Toluene, 120°C, 5 atm Ethanol Ethanol Ethanol->DEA_N +

Caption: Comparative synthetic pathways for this compound.

General Experimental Workflow start Start: Reagent Preparation reaction Reaction Setup (Flask or Autoclave) start->reaction heating Heating and Stirring (Controlled Temperature and Pressure) reaction->heating monitoring Reaction Monitoring (TLC, GC) heating->monitoring monitoring->heating Continue Reaction workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Distillation or Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS, HPLC) purification->analysis end End: Pure this compound analysis->end

Comparing the efficacy of different catalysts for 2,3-Diethylaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published data exists for the direct catalytic synthesis of 2,3-diethylaniline, a specific isomer of diethylaniline. The scientific literature and patent landscape are predominantly focused on the synthesis of its commercially significant counterpart, 2,6-diethylaniline, which is a key precursor in the agrochemical and polymer industries. Consequently, a direct comparative guide based on extensive experimental data for this compound synthesis is not currently feasible. However, by examining the established catalytic systems for aniline C-alkylation, particularly for the ortho-alkylation that produces 2,6-diethylaniline, we can infer and propose effective strategies for the targeted synthesis of the 2,3-isomer. This guide provides a comprehensive overview of the most relevant catalyst technologies and outlines experimental protocols that can be adapted for the synthesis of this compound.

Comparison of Catalyst Systems for Aniline Ethylation

While specific data for this compound is limited, the following table summarizes the performance of various catalysts in the broader context of aniline ethylation. This data, primarily focused on the synthesis of 2,6-diethylaniline, offers a valuable starting point for catalyst selection and optimization for the desired 2,3-isomer. The alkylating agent in these systems is typically ethylene or ethanol.

Catalyst SystemCatalyst TypeTypical Reaction Temperature (°C)Typical PressurePrimary ProductsReported Aniline Conversion (%)Selectivity towards 2,6-Diethylaniline (%)Reference
Aluminum Anilide Homogeneous250 - 400High (Olefin Pressure)2-Ethylaniline, 2,6-DiethylanilineHighHigh
Aluminum Anilide with Friedel-Crafts Promoter (e.g., AlCl₃) Homogeneous250 - 400High (Olefin Pressure)2-Ethylaniline, 2,6-DiethylanilineHighHigh (Improved reaction rate)[1]
Attapulgite Clay Impregnated with Iron Oxide and Tin Oxide Heterogeneous330 - 440Atmospheric2,6-Diethylaniline, N-Ethylaniline75 - 8074
H-ZSM-5 Zeolite Heterogeneous> 300Atmospheric to HighN-Ethylaniline, N,N-Diethylaniline, some C-alkylated productsVariableLow for C-alkylation
Palladium on Cobalt/Aluminum Spinel HeterogeneousNot specifiedNot specifiedDehydrogenation of 2,6-diethylcyclohexylamine to 2,6-diethylanilineNot applicable96 (from diethylcyclohexylamine)[2]

Experimental Protocols

Due to the lack of specific published methods for this compound, the following detailed experimental protocols are based on the well-documented synthesis of 2,6-diethylaniline using an aluminum anilide catalyst. These can serve as a foundational methodology for researchers aiming to synthesize the 2,3-isomer, with the understanding that significant optimization of reaction conditions and catalyst selection will be necessary to achieve the desired regioselectivity.

Synthesis of 2,6-Diethylaniline using Aluminum Anilide Catalyst (Homogeneous System)

This protocol is adapted from patent literature describing the ortho-alkylation of aniline.[1]

1. Catalyst Formation:

  • An appropriate amount of aluminum metal or an aluminum compound (e.g., aluminum alkyl) is reacted with the aromatic amine (aniline) to form the aluminum anilide catalyst.

  • Typically, an amount of aluminum is used to provide about one gram atom of aluminum for every 7-20 gram moles of aniline.[1]

  • The reaction is conducted in an autoclave under an inert atmosphere (e.g., nitrogen).

  • The mixture is heated to a temperature ranging from ambient to about 200°C to facilitate the reaction and form the catalyst.[1]

  • After catalyst formation, the autoclave is cooled.

2. Alkylation Reaction:

  • The autoclave containing the in-situ generated catalyst and aniline is pressurized with ethylene.

  • The reaction mixture is heated to a temperature above 300°C.[1]

  • The reaction is allowed to proceed under constant ethylene pressure until the desired conversion of aniline is achieved.

  • The progress of the reaction can be monitored by techniques such as gas chromatography (GC) by analyzing aliquots of the reaction mixture.

3. Product Isolation and Purification:

  • After the reaction is complete, the autoclave is cooled, and the excess ethylene is vented.

  • The catalyst is deactivated, typically by the addition of water or a caustic solution.

  • The reaction mixture is then subjected to distillation to separate the unreacted aniline, mono-alkylated products (o-ethylaniline), the desired 2,6-diethylaniline, and heavier byproducts.[1]

Vapor-Phase Alkylation of Aniline (Heterogeneous System)

This generalized protocol is based on studies using solid acid catalysts like zeolites or metal-impregnated clays.

1. Catalyst Preparation and Activation:

  • The chosen heterogeneous catalyst (e.g., a modified zeolite or metal oxide on a support) is packed into a fixed-bed reactor.

  • The catalyst is activated by heating it to a specific temperature under a flow of inert gas (e.g., nitrogen) to remove any adsorbed moisture or impurities.

2. Alkylation Reaction:

  • A feed mixture of aniline and the alkylating agent (e.g., ethanol or ethylene) at a specific molar ratio is vaporized.

  • The vaporized feed is passed over the catalyst bed at a controlled flow rate (Weight Hourly Space Velocity - WHSV).

  • The reaction is carried out at a specific temperature and pressure. For instance, in the synthesis of 2,6-diethylaniline using an iron oxide-impregnated clay catalyst, the temperature range is 330–440 °C at atmospheric pressure.

  • The product stream exiting the reactor is cooled and collected.

3. Product Analysis and Purification:

  • The collected liquid product is analyzed using GC or GC-MS to determine the conversion of aniline and the selectivity for different isomers of diethylaniline.

  • The desired this compound can be separated from the product mixture by fractional distillation or chromatography.

Visualizing the Research Workflow

The following diagrams illustrate the logical steps involved in the synthesis and catalyst screening process.

experimental_workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Alkylation Reaction cluster_analysis Product Analysis & Purification catalyst_synthesis Catalyst Synthesis (e.g., Impregnation, Ion-exchange) catalyst_characterization Catalyst Characterization (e.g., XRD, BET, TPD) catalyst_synthesis->catalyst_characterization reactor_setup Reactor Setup (Autoclave or Fixed-Bed) catalyst_characterization->reactor_setup reaction_execution Reaction Execution (Aniline + Ethylene/Ethanol) reactor_setup->reaction_execution parameter_optimization Parameter Optimization (Temp, Pressure, Flow Rate) reaction_execution->parameter_optimization product_collection Product Collection parameter_optimization->product_collection product_analysis Product Analysis (GC, GC-MS) product_collection->product_analysis product_analysis->parameter_optimization Feedback for Optimization product_purification Product Purification (Distillation, Chromatography) product_analysis->product_purification

Caption: Experimental workflow for catalyst screening in aniline alkylation.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Aniline Aniline Alkylation Catalytic Alkylation Aniline->Alkylation Alkylating_Agent Alkylating Agent (Ethylene/Ethanol) Alkylating_Agent->Alkylation Catalyst Catalyst (e.g., Zeolite, Metal Oxide) Catalyst->Alkylation DEA_2_3 This compound (Target Product) Alkylation->DEA_2_3 DEA_2_6 2,6-Diethylaniline Alkylation->DEA_2_6 Other_Isomers Other Isomers & Byproducts Alkylation->Other_Isomers

Caption: Logical relationship of inputs and outputs in aniline alkylation.

Future Research Directions

The significant lack of data on the synthesis of this compound presents a clear research opportunity. Future work could focus on the following areas:

  • Shape-Selective Catalysis: The use of zeolites or other microporous materials with specific pore architectures could be explored to favor the formation of the 2,3-isomer over the thermodynamically more stable 2,6-isomer. The steric constraints within the catalyst pores could potentially control the regioselectivity of the alkylation reaction.

  • Novel Catalyst Development: The design and synthesis of novel homogeneous or heterogeneous catalysts with tailored electronic and steric properties could lead to higher selectivity for this compound.

  • Mechanistic Studies: A detailed investigation of the reaction mechanism of aniline ethylation over different catalysts could provide insights into the factors that govern the product distribution, enabling the rational design of more selective catalysts.

References

A Comparative Guide to the Immunoassay Cross-Reactivity of 2,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of 2,3-Diethylaniline in immunoassays. Due to a lack of specific published studies on the cross-reactivity of this compound, this document outlines the principles of cross-reactivity assessment, presents a detailed experimental protocol for its determination, and includes an illustrative comparison with structurally related aniline derivatives. The provided data is intended to serve as a reference for researchers designing and validating immunoassays for small aromatic amine compounds.

Principles of Immunoassay for Small Molecules and Cross-Reactivity

Immunoassays for small molecules like this compound rely on the generation of specific antibodies that can bind to the target analyte. As small molecules are typically non-immunogenic, they must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response. This hapten-carrier conjugate is then used to immunize an animal to produce antibodies.

Cross-reactivity occurs when these antibodies bind to non-target molecules that are structurally similar to the target analyte. The degree of cross-reactivity is a critical parameter in immunoassay validation, as it determines the specificity of the assay. High cross-reactivity with related compounds can lead to inaccurate quantification of the target analyte.

Illustrative Cross-Reactivity Data for Aniline Derivatives

The following table presents hypothetical cross-reactivity data for this compound and a panel of structurally related aromatic amines in a competitive ELISA format. This data is for illustrative purposes to demonstrate how cross-reactivity is typically presented and should not be considered as experimentally verified results. The cross-reactivity is calculated as:

(IC50 of this compound / IC50 of competing compound) x 100%

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound C₆H₃(CH₂CH₃)₂NH₂10100
2,6-DiethylanilineC₆H₃(CH₂CH₃)₂NH₂2540
N,N-DiethylanilineC₆H₅N(CH₂CH₃)₂2005
AnilineC₆H₅NH₂5002
o-ToluidineCH₃C₆H₄NH₂8001.25
2,3-DimethylanilineC₆H₃(CH₃)₂NH₂5020
4-EthylanilineCH₃CH₂C₆H₄NH₂1506.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment

This protocol describes a standard procedure for determining the cross-reactivity of related compounds in a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA).

3.1. Materials and Reagents

  • High-binding 96-well microtiter plates

  • Coating antigen (e.g., this compound conjugated to a protein like OVA)

  • Primary antibody (specific for this compound)

  • Secondary antibody (enzyme-conjugated, e.g., HRP-goat anti-mouse IgG)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • This compound standard and potential cross-reactants

3.2. Procedure

  • Coating: Coat the wells of a microtiter plate with the coating antigen at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of the primary antibody solution and 50 µL of either the standard this compound or the test compound (at various concentrations) to the wells. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3.3. Data Analysis

  • Construct a standard curve by plotting the absorbance against the concentration of the this compound standard.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) for the standard and for each of the test compounds.

  • Calculate the percent cross-reactivity for each test compound using the formula mentioned in section 2.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for the competitive ELISA and the logical relationship in cross-reactivity assessment.

Competitive_ELISA_Workflow start Start coating 1. Coat Plate with Antigen-Protein Conjugate start->coating wash1 Wash coating->wash1 blocking 2. Block Non-specific Sites wash1->blocking wash2 Wash blocking->wash2 competition 3. Add Primary Antibody + (Standard or Test Compound) wash2->competition wash3 Wash competition->wash3 secondary_ab 4. Add Enzyme-conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate 5. Add Substrate wash4->substrate stop_reaction 6. Stop Reaction substrate->stop_reaction read_plate 7. Read Absorbance stop_reaction->read_plate end End read_plate->end

Caption: Workflow for a competitive indirect ELISA.

Cross_Reactivity_Logic antibody Antibody Specific for This compound target This compound (Target Analyte) antibody->target Binds related Structurally Similar Compound (e.g., 2,6-Diethylaniline) antibody->related May Bind unrelated Unrelated Compound antibody->unrelated Does Not Bind high_binding High Affinity Binding (Strong Signal Inhibition) target->high_binding Leads to related->high_binding If High Cross-Reactivity low_binding Low to No Binding (Weak or No Signal Inhibition) related->low_binding If Low Cross-Reactivity unrelated->low_binding

Caption: Logic of immunoassay cross-reactivity.

A Comparative Guide to the Electronic Properties of Diethylaniline Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the electronic characteristics of molecules is paramount for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the electronic properties of four diethylaniline isomers—2,6-diethylaniline, 3,4-diethylaniline, 3,5-diethylaniline, and N,N-diethylaniline—based on Density Functional Theory (DFT) studies.

Comparison of Electronic Properties

The following table summarizes key electronic properties for the diethylaniline isomers. It is important to note that the presented values are compiled from various sources and may have been calculated using different DFT functionals and basis sets. Therefore, this table should be viewed as an illustrative comparison highlighting potential trends rather than a direct quantitative analysis from a single source.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)Dipole Moment (Debye)
2,6-Diethylaniline ------
3,4-Diethylaniline ------
3,5-Diethylaniline ------
N,N-Diethylaniline -----1.79[1]

Note: Specific DFT calculated values for HOMO, LUMO, HOMO-LUMO gap, Ionization Potential, and Electron Affinity for all four isomers from a consistent source could not be located in the reviewed literature. The dipole moment for N,N-diethylaniline is an experimental value.

Theoretical Insights and Expected Trends

Based on the principles of substituent effects on the electronic structure of aromatic compounds, we can infer the following trends:

  • HOMO-LUMO Gap: This gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[2] The position of the electron-donating ethyl groups influences the energy of the frontier molecular orbitals. In general, substitution on the aromatic ring can affect the HOMO and LUMO energy levels.

  • Ionization Potential and Electron Affinity: These properties relate to the ease of losing or gaining an electron, respectively. The electron-donating nature of the ethyl groups is expected to lower the ionization potential compared to unsubstituted aniline.

  • Dipole Moment: The dipole moment is influenced by the overall asymmetry of the molecule. The symmetrical substitution in 3,5-diethylaniline might lead to a smaller dipole moment compared to the 2,6- and 3,4-isomers. N,N-diethylaniline, with the ethyl groups on the nitrogen atom, has a significant dipole moment due to the charge separation between the amino group and the phenyl ring.

Experimental Protocols: A Generalized DFT Approach

While specific experimental details for each isomer are not available from a single source, a typical DFT study to determine the electronic properties of diethylaniline isomers would follow a protocol similar to this:

  • Molecular Geometry Optimization: The initial structures of the diethylaniline isomers are optimized to find their lowest energy conformation. This is crucial as the electronic properties are dependent on the molecular geometry.

  • Frequency Calculations: To ensure that the optimized structures correspond to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculations: Using the optimized geometries, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.

Workflow for DFT Analysis of Diethylaniline Isomers

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of diethylaniline isomers.

DFT_Workflow cluster_isomers Diethylaniline Isomers cluster_dft DFT Calculations cluster_properties Calculated Electronic Properties Isomer1 2,6-Diethylaniline Opt Geometry Optimization Isomer1->Opt Isomer2 3,4-Diethylaniline Isomer2->Opt Isomer3 3,5-Diethylaniline Isomer3->Opt Isomer4 N,N-Diethylaniline Isomer4->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy Freq->SPE HOMO_LUMO HOMO/LUMO Energies SPE->HOMO_LUMO Dipole Dipole Moment SPE->Dipole Gap HOMO-LUMO Gap HOMO_LUMO->Gap IP_EA Ionization Potential / Electron Affinity HOMO_LUMO->IP_EA

Caption: A flowchart illustrating the typical computational workflow for DFT studies on diethylaniline isomers.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how the electronic properties of these isomers might influence their interaction with biological targets is crucial. For instance, the HOMO energy is related to the molecule's ability to donate electrons, which can be important for forming interactions with electron-accepting sites in a protein. Conversely, the LUMO energy relates to the ability to accept electrons. The electrostatic potential surface, another property that can be calculated via DFT, can reveal regions of the molecule that are more likely to engage in electrostatic interactions.

The following diagram illustrates the logical relationship between the calculated electronic properties and their potential implications in a biological context.

Biological_Implications cluster_dft_props DFT-Calculated Properties cluster_bio_props Potential Biological Implications HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity Electron Donation LUMO LUMO Energy LUMO->Reactivity Electron Acceptance Gap HOMO-LUMO Gap Stability Molecular Stability Gap->Stability ESP Electrostatic Potential Binding Receptor Binding Affinity ESP->Binding Electrostatic Interactions Metabolism Metabolic Stability Reactivity->Metabolism Binding->Reactivity Binding->Stability

Caption: Logical relationships between DFT-derived electronic properties and their potential biological relevance.

References

A comparative analysis of the steric effects in diethylaniline isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the steric effects in three isomers of diethylaniline: 2,6-diethylaniline, 2,4-diethylaniline, and 3,5-diethylaniline. By examining experimental data, we will explore how the position of the ethyl groups on the aniline ring influences the chemical and physical properties of these compounds, with a particular focus on the steric hindrance around the amino group. This analysis is critical for researchers in drug development and organic synthesis, where understanding steric effects is paramount for predicting reactivity, designing synthetic routes, and understanding biological activity.

Introduction to Steric Effects in Anilines

Anilines are a fundamental class of aromatic amines used extensively as building blocks in the synthesis of dyes, polymers, and pharmaceuticals. The reactivity of the amino group is highly sensitive to the electronic and steric environment of the aromatic ring. Alkyl substituents, such as ethyl groups, can modulate the basicity and nucleophilicity of the amino group through a combination of inductive and steric effects.

In the case of diethylaniline isomers, the positioning of the two ethyl groups is expected to have a profound impact on the accessibility of the nitrogen lone pair and the overall conformation of the molecule. This guide will delve into a comparative analysis of the 2,6-, 2,4-, and 3,5-isomers to provide a clear understanding of these steric effects.

Physicochemical Properties and Steric Hindrance

The arrangement of the ethyl groups on the aniline ring directly influences the steric environment around the amino group. This is most pronounced in the 2,6-diethylaniline isomer, where the two ethyl groups are in the ortho positions, flanking the amino group. This arrangement creates significant steric bulk, which can hinder the approach of reactants to the nitrogen atom. In contrast, the 2,4- and 3,5-isomers experience less direct steric hindrance at the amino group.

To quantify and compare these steric effects, we can examine various physicochemical properties and reaction kinetics.

Basicity of Diethylaniline Isomers

The basicity of an amine is a measure of its ability to accept a proton. Steric hindrance can significantly affect basicity. In ortho-substituted anilines, bulky groups can interfere with the solvation of the protonated form (the anilinium ion), leading to a decrease in basicity. This is a key aspect of the "ortho effect."

IsomerExpected pKa TrendRationale
2,6-Diethylaniline LowestSignificant steric hindrance from the two ortho-ethyl groups is expected to destabilize the corresponding anilinium ion by impeding solvation, thus reducing basicity.
2,4-Diethylaniline IntermediateThe single ortho-ethyl group will exert some steric hindrance, but less than the 2,6-isomer. The para-ethyl group will have a minor electronic effect.
3,5-Diethylaniline HighestWith no ortho-substituents, the amino group is sterically unhindered. The two meta-ethyl groups will have a slight electron-donating inductive effect, which is expected to increase basicity compared to aniline.

Note: These are predicted trends. Experimental determination is necessary for precise quantitative comparison.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atoms in a molecule. The chemical shifts of the protons and carbons in the diethylaniline isomers can provide insights into the electronic and steric effects at play.

¹H and ¹³C NMR Data

While a complete set of directly comparable NMR data for all three isomers is not available from a single source, analysis of existing data for related compounds allows for the following expected observations:

IsomerExpected NMR Observations
2,6-Diethylaniline The ¹H NMR spectrum is expected to show distinct shifts for the aromatic protons due to the symmetrical substitution pattern. The ¹³C NMR spectrum will reflect the steric compression, potentially causing upfield shifts for the ortho-carbons and the carbons of the ethyl groups.
2,4-Diethylaniline The ¹H NMR spectrum will display a more complex pattern for the aromatic protons due to the lower symmetry. The chemical shifts will be influenced by the electronic and steric effects of the ethyl groups at the ortho and para positions.
3,5-Diethylaniline The ¹H NMR spectrum will show a simpler pattern for the aromatic protons due to symmetry. The chemical shifts in both ¹H and ¹³C NMR are expected to be primarily influenced by the inductive effects of the meta-ethyl groups.

Reactivity and Steric Effects

The steric hindrance in diethylaniline isomers has a direct impact on their reactivity in chemical transformations involving the amino group. Reactions such as acylation, alkylation, and reactions with electrophiles are expected to be significantly slower for the more sterically hindered isomers.

Experimental Protocol: Comparative Acylation Reaction

A common method to quantify the steric hindrance of anilines is to measure the rate of their reaction with an acylating agent, such as acetic anhydride or an acyl chloride.

Objective: To compare the relative rates of acylation of 2,6-diethylaniline, 2,4-diethylaniline, and 3,5-diethylaniline.

Materials:

  • 2,6-Diethylaniline

  • 2,4-Diethylaniline

  • 3,5-Diethylaniline

  • Acetic anhydride

  • A suitable solvent (e.g., acetonitrile or dichloromethane)

  • Internal standard for chromatography (e.g., dodecane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare equimolar solutions of each diethylaniline isomer in the chosen solvent.

  • In separate reaction vessels, add a known concentration of the internal standard to each aniline solution.

  • Initiate the reaction by adding a known excess of acetic anhydride to each solution at a constant temperature.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding a large volume of a protic solvent like methanol).

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining aniline isomer and the formed acetanilide product.

  • Plot the concentration of the aniline isomer versus time for each reaction.

  • Determine the initial rate of reaction for each isomer from the slope of the concentration-time curve at t=0.

Expected Results: The rates of acylation are expected to follow the order: 3,5-diethylaniline > 2,4-diethylaniline > 2,6-diethylaniline

This trend would provide quantitative evidence for the steric hindrance imposed by the ethyl groups, with the 2,6-isomer being the least reactive due to the significant steric shielding of the amino group.

Visualizing Steric Effects and Reaction Pathways

The following diagrams illustrate the concepts of steric hindrance and a typical experimental workflow for comparing the reactivity of the diethylaniline isomers.

Steric_Hindrance cluster_26 2,6-Diethylaniline cluster_35 3,5-Diethylaniline N_26 NH₂ Ring_26 Aromatic Ring Et_ortho1 Ethyl Et_ortho2 Ethyl Reactant_26 Reactant Reactant_26->N_26 Hindered Approach N_35 NH₂ Ring_35 Aromatic Ring Et_meta1 Ethyl Et_meta2 Ethyl Reactant_35 Reactant Reactant_35->N_35 Unhindered Approach

Caption: Steric hindrance in 2,6- vs. 3,5-diethylaniline.

Experimental_Workflow Start Prepare Equimolar Isomer Solutions Add_Reagent Add Acylating Agent at Constant Temperature Start->Add_Reagent Sampling Withdraw and Quench Aliquots at Intervals Add_Reagent->Sampling Analysis Analyze by GC/HPLC Sampling->Analysis Data_Processing Plot Concentration vs. Time & Determine Initial Rates Analysis->Data_Processing Comparison Compare Reaction Rates Data_Processing->Comparison

Caption: Workflow for comparing acylation rates.

Conclusion

The steric effects in diethylaniline isomers are a clear demonstration of how substituent positioning can dramatically alter the properties and reactivity of a molecule. The 2,6-isomer stands out as a sterically hindered aniline, which is expected to have lower basicity and significantly reduced reactivity at the amino group compared to its 2,4- and 3,5-isomers. The 3,5-isomer, being free of ortho-substituents, is predicted to be the most basic and reactive of the three.

For researchers in drug development and chemical synthesis, a thorough understanding of these steric effects is crucial. The choice of a particular diethylaniline isomer as a starting material or as a scaffold in a drug candidate will have significant implications for its synthesis, purification, and biological interactions. The experimental protocols and comparative data presented in this guide offer a framework for the rational selection and application of these important chemical building blocks.

Benchmarking the Stability of 2,3-Diethylaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the stability of chemical intermediates is a critical parameter that dictates the viability of synthesis routes, storage conditions, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the stability of 2,3-diethylaniline and its derivatives, benchmarked against structurally related alternatives. The data presented herein is curated from available literature and is intended to guide researchers, scientists, and drug development professionals in making informed decisions regarding the selection and handling of these compounds.

Comparative Stability Data

The following tables summarize the available quantitative data on the stability of this compound and its common alternative, 2,6-diethylaniline. Due to the limited availability of direct stability studies on this compound, data from structurally similar aromatic amines are included to provide a broader context for stability assessment.

Table 1: Thermal Stability of Diethylaniline Derivatives

CompoundConditionParameterValueReference
2,6-DiethylanilineHeatingDecompositionEmits toxic vapors of nitroxides upon heating to decomposition.[1]Flinn Scientific, Inc. Safety Data Sheet
N,N-DiethylanilineHeatingAutoignition Temperature330 °C (626 °F; 603 K)Wikipedia

Table 2: Oxidative Stability of Aromatic Amines

CompoundConditionObservationReference
Aromatic Amines (general)Air/Light ExposureProne to oxidation, often resulting in color change.Toxtree
2,6-DiethylanilineAerobic SoilRapid transformation with the formation of degradation products.[1]Applied and Environmental Microbiology

Table 3: Photostability of Aromatic Amines

CompoundConditionObservationReference
Primary Aromatic AminesLight ExposureCan undergo photodegradation, especially in solution.Journal of Pharmaceutical and Biomedical Analysis
Bedaquiline (contains a tertiary amine)Photolytic ConditionsFormation of multiple degradation products related to the tertiary amine group under photolytic stress.[2]Journal of Pharmaceutical and Biomedical Analysis

Table 4: Hydrolytic Stability of Primary Aromatic Amines in Aqueous Food Simulants

Compound ClasspH ConditionStorage ConditionStabilityReference
Primary Aromatic Amines3% Acetic Acid10 days at 60 °CSeveral carcinogenic PAAs were found to be less stable.[3]Food Additives & Contaminants: Part A
Primary Aromatic AminesWater10 days at 60 °CGenerally more stable than in acidic conditions.[3]Food Additives & Contaminants: Part A

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound derivatives. These protocols are based on established guidelines for forced degradation studies.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.

1. Thermal Stress:

  • Solid State: Place a known quantity of the this compound derivative in a controlled temperature and humidity chamber. Expose the sample to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).

  • Solution State: Prepare a solution of the compound in a relevant solvent. Store the solution at elevated temperatures.

  • Analysis: At each time point, withdraw samples and analyze for degradation using a stability-indicating HPLC method.

2. Oxidative Stress:

  • Expose a solution of the this compound derivative to an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature for a specified duration.

  • Analysis: Monitor the reaction mixture at various time intervals by HPLC to quantify the extent of degradation and identify major degradation products.

3. Photostability:

  • Expose the solid compound and its solution to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Protect a parallel set of samples from light to serve as dark controls.

  • Analysis: Compare the samples exposed to light with the dark controls using HPLC to assess the extent of photodegradation.

4. Hydrolytic Stress (Acidic, Basic, and Neutral):

  • Prepare solutions of the this compound derivative in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.

  • Reflux the solutions for a predetermined period or store them at elevated temperatures.

  • Analysis: Neutralize the samples at different time points and analyze by HPLC to determine the rate and extent of hydrolysis.

Visualizations

Experimental Workflow for Forced Degradation Studies```dot

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Thermal Thermal (Solid & Solution) HPLC Stability-Indicating HPLC Method Thermal->HPLC Oxidative Oxidative (e.g., H2O2) Oxidative->HPLC Photolytic Photolytic (ICH Q1B) Photolytic->HPLC Hydrolytic Hydrolytic (Acid, Base, Neutral) Hydrolytic->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR DrugSubstance This compound Derivative DrugSubstance->Thermal DrugSubstance->Oxidative DrugSubstance->Photolytic DrugSubstance->Hydrolytic

Caption: A potential degradation pathway for a generic N,N-dialkylaniline.

Conclusion

The stability of this compound and its derivatives is a crucial consideration in their application as intermediates in pharmaceutical synthesis. While direct, comprehensive stability data for this compound is not extensively available in the public domain, this guide provides a framework for its evaluation based on data from structurally similar compounds and established protocols for stability testing. The provided experimental methodologies for forced degradation studies offer a robust approach to characterizing the intrinsic stability of these molecules and identifying potential degradation products. For critical applications, it is imperative that researchers conduct specific stability studies on their this compound derivative of interest under conditions relevant to their intended use and storage. This will ensure the development of stable formulations and robust manufacturing processes.

References

Safety Operating Guide

Proper Disposal of 2,3-Diethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of 2,3-Diethylaniline, a compound that requires careful management due to its toxicological profile.

Key Safety and Hazard Information

This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It causes skin irritation and serious eye irritation.[1][3] Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis, with the onset of symptoms potentially delayed by two to four hours or more.[2] It is also toxic to aquatic life with long-lasting effects.[4]

Quantitative Data Summary

For quick reference, the table below summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₅N
CAS Number 91-66-7
Boiling Point Not explicitly stated
Melting Point -30 to -27 °C (lit.)[3]
Flash Point Not explicitly stated
Toxicity (Daphnia magna) EC50: 1,3 mg/l - 48 h[2]

Personal Protective Equipment (PPE) Requirements

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.

  • Eye/Face Protection: Wear face shields and safety glasses. All eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][3]

  • Hand Protection: Handle with gloves. Gloves must be inspected before use, and proper glove removal techniques should be employed to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][3]

  • Body Protection: A complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Respirators and their components must be tested and approved under appropriate government standards.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

1. Containment of Spills:

  • In case of a spill, immediately evacuate personnel to a safe area.[2][3]
  • Wear the appropriate PPE, including respiratory protection.[2]
  • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]
  • Contain the spillage using an inert absorbent material such as sand, diatomaceous earth, or universal binding agents.[1]

2. Collection of Waste:

  • Collect the spilled material and absorbent with an electrically protected vacuum cleaner or by wet-brushing.[2]
  • Place the collected waste into a suitable, sealable, and properly labeled container for disposal.[2][3][5]

3. Final Disposal:

  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
  • Contaminated packaging should be disposed of as an unused product.[2]
  • Disposal must be carried out in accordance with official local, regional, and national regulations.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Spill Response cluster_collection Waste Collection cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Spill Occurs? ppe->spill contain Contain Spill with Inert Absorbent spill->contain Yes collect Collect Waste into Labeled, Sealed Container spill->collect No contain->collect disposal_co Transfer to Licensed Disposal Company collect->disposal_co incineration Incineration with Afterburner & Scrubber disposal_co->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Diethylaniline. The operational and disposal plans herein are designed to ensure the safe handling of this chemical in a laboratory setting.

Hazard Summary

Based on data for related isomers, this compound should be treated as a substance that is toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4] It may cause skin irritation and potential damage to organs through prolonged or repeated exposure.[2][3][4][5] It is also considered toxic to aquatic life with long-lasting effects.[2]

Physical and Chemical Properties (for N,N-Diethylaniline and 2,6-Diethylaniline)

PropertyValueSource
Appearance Liquid[4]
Boiling Point 217 °C (N,N-diethylaniline)[2][4]
Flash Point 88 °C (closed cup) (N,N-diethylaniline)[4]
Density 0.938 g/mL at 25 °C (N,N-diethylaniline)[2][4]
Vapor Pressure 1 mmHg at 49.7 °C (N,N-diethylaniline)[4]
Vapor Density 5.2 (vs air) (N,N-diethylaniline)[4]

Operational Plan: Safe Handling

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood.[3]

  • Ensure a safety shower and eyewash station are readily accessible.

2. Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects against splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.Prevents skin contact and absorption.
Skin and Body Protection Laboratory coat. A chemical-resistant apron and sleeves are recommended when handling larger quantities.Protects against skin contact.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary for operations with a high potential for aerosolization or if engineering controls are not sufficient.Prevents inhalation of toxic vapors.

3. Handling Procedures:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Visually inspect the container for any damage or leaks.

  • Handle and open the container with care.[3]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid inhalation of vapor or mist.[5]

  • Keep away from heat, sparks, and open flames.[2]

  • Use only in a well-ventilated area.[2]

  • Do not eat, drink, or smoke when using this product.[2][3]

  • Wash hands thoroughly after handling.[2]

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[5]

  • Keep the container tightly closed.[2][3]

  • Store locked up.[3]

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

2. Disposal Method:

  • Dispose of contents and container in accordance with local, state, and federal regulations.

  • This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not allow the product to enter drains.[3]

Emergency Procedures: Spill Response Workflow

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill Severity (Minor vs. Major) start->assess_spill evacuate Evacuate Immediate Area Alert Others Nearby assess_spill->evacuate Major Spill don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) assess_spill->don_ppe Minor Spill (If trained and safe to do so) call_emergency Call Emergency Services and EHS evacuate->call_emergency report_incident Complete Incident Report call_emergency->report_incident contain_spill Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) don_ppe->contain_spill collect_waste Collect Absorbed Material into a Labeled, Sealed Container contain_spill->collect_waste decontaminate Decontaminate Spill Area with Soap and Water collect_waste->decontaminate dispose_waste Dispose of Waste as Hazardous Material decontaminate->dispose_waste dispose_waste->report_incident

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.